molecular formula C6H14N2 B1353344 (S)-N,1-Dimethylpyrrolidin-3-amine CAS No. 792969-63-2

(S)-N,1-Dimethylpyrrolidin-3-amine

Cat. No.: B1353344
CAS No.: 792969-63-2
M. Wt: 114.19 g/mol
InChI Key: CZGIEJXGCLWRPY-LURJTMIESA-N
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Description

(S)-N,1-Dimethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N,1-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGIEJXGCLWRPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N,1-Dimethylpyrrolidin-3-amine, with the CAS Number 132883-44-4, is a chiral diamine that serves as a valuable building block in modern synthetic chemistry.[1] Its structural motif, featuring a pyrrolidine ring with both a secondary and a tertiary amine, makes it a key intermediate in the development of pharmaceuticals and specialty chemicals.[1][] For researchers and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple listing of values to provide the scientific context, experimental methodologies, and theoretical underpinnings necessary for laboratory application. The protocols described are designed to be self-validating, ensuring that researchers can confidently verify the identity and purity of their materials.

Core Physicochemical Characteristics

The fundamental physical properties of this compound are summarized below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

Physical PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂[][3][4]
Molecular Weight 114.19 g/mol [][3][4]
Appearance Clear, colorless to faint yellow liquid[1]
Boiling Point 160 °C at 760 mmHg[1][]
Density 0.899 g/mL at 25 °C[]
Refractive Index (n₂₀/D) 1.4650
Specific Optical Rotation ([α]²⁰/D) -14 ± 2° (c = 1 in ethanol)[1]
Flash Point 51.15 °C (124.1 °F)
Predicted pKa 9.93 ± 0.10
Predicted logP -0.0901[4]

Experimental Determination of Physical Properties

Accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the standard methodologies for measuring the key parameters of this compound, emphasizing the rationale behind each technique.

Boiling Point Determination

The boiling point is a fundamental indicator of a liquid's volatility and purity. For a pure compound, a sharp, constant boiling point is expected at a given pressure.

Methodology: Distillation Method

A robust method for both determining the boiling point and purifying the amine is simple distillation.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Experimental Protocol:

    • Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

    • Place a sample of this compound into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor condensing into the collection flask is accurately measured.

    • Begin heating the flask.

    • Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant.

  • Causality and Self-Validation: A stable temperature plateau during distillation is a strong indicator of the compound's purity. A wide boiling range, by contrast, would suggest the presence of impurities. The atmospheric pressure must be recorded at the time of the experiment, as boiling point is pressure-dependent.

Density Measurement

Density is an intrinsic property that relates a substance's mass to its volume. It is useful for identity confirmation and for converting between mass and volume.

Methodology: Digital Density Meter (ASTM D4052)

Modern digital density meters, operating on the oscillating U-tube principle, provide highly accurate and rapid measurements.

  • Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. When a sample is introduced into the tube, the total mass of the tube changes, which in turn alters its oscillation frequency. This change in frequency is directly related to the density of the sample.

  • Experimental Protocol:

    • Calibrate the instrument using dry air and deionized water at the desired temperature (e.g., 25 °C).

    • Inject the this compound sample into the measurement cell, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.

    • Allow the sample to thermally equilibrate with the cell.

    • The instrument will automatically measure the oscillation period and calculate the density, typically in g/cm³ (g/mL).

  • Causality and Self-Validation: The protocol's validity rests on proper calibration. Regular checks with a certified density standard confirm the instrument's performance. The high precision of this method allows for confident comparison with literature values.

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a highly sensitive physical property used for identification and purity assessment.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for this purpose.

  • Principle: The instrument measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is dependent on the refractive index of the sample.

  • Experimental Protocol:

    • Ensure the refractometer prisms are clean. Calibrate using a standard, such as distilled water.

    • Apply a few drops of this compound to the surface of the lower prism.

    • Close the prisms and allow the sample to spread into a thin film.

    • Switch on the light source (typically the sodium D-line, 589 nm) and look through the eyepiece.

    • Adjust the controls until the field of view shows a distinct light/dark boundary. If color fringing is observed, adjust the chromatic dispersion compensator to achieve a sharp, achromatic line.

    • Align the boundary line with the crosshairs in the eyepiece.

    • Read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.

  • Causality and Self-Validation: The sharpness of the boundary line is an indicator of sample homogeneity. The measurement's reproducibility across multiple drops of the same sample validates the technique.

Optical Activity Measurement

As a chiral molecule, this compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties.

Methodology: Polarimetry

A polarimeter is used to measure this optical rotation.

  • Principle: Plane-polarized light is passed through a solution of the chiral compound. The chiral molecules interact with the light, causing its plane of polarization to rotate. The analyzer is rotated to measure the angle of this rotation.

  • Experimental Protocol:

    • Prepare a solution of this compound of a precisely known concentration (c) in a specified solvent (e.g., 1 g/100 mL in ethanol).

    • Calibrate the polarimeter by taking a blank reading with the pure solvent in the sample cell.

    • Fill a sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.

    • Place the cell in the polarimeter and measure the observed angle of rotation (α).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

  • Causality and Self-Validation: The specific rotation is an intrinsic property. The measured value should be independent of the concentration and path length used (within reasonable limits), providing an internal validation of the result. The sign of the rotation (levorotatory, '-' in this case) confirms the enantiomeric form.

Solubility Profile

The solubility of a compound is crucial for selecting appropriate solvents for reactions, extractions, and purifications. As a diamine, the solubility of this compound is dictated by its ability to form hydrogen bonds and its overall polarity.

Expected Solubility:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be highly soluble. The amine functional groups can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor, facilitating strong interactions with protic solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, THF): Expected to be soluble due to its polar nature.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility. While the molecule has an aliphatic backbone, the polarity of the two amine groups will dominate.

Experimental Protocol for Qualitative Solubility Testing:

  • To approximately 0.5 mL of the test solvent in a small test tube, add 1-2 drops of this compound.

  • Gently agitate the mixture.

  • Observe if a single homogeneous phase results (soluble) or if the amine remains as a separate phase (insoluble).

  • For acidic/basic characterization, test the aqueous solution with litmus or pH paper. An amine should yield a basic solution.

Caption: Expected solubility of the compound in different solvent classes.

Spectroscopic Characterization

While experimentally obtained spectra for this specific compound are not widely available in public databases, a theoretical analysis based on its structure provides valuable insight for researchers.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

  • Expected Absorptions:

    • N-H Stretch (Secondary Amine): A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹. This is a key diagnostic peak to differentiate it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).

    • C-H Stretch (Aliphatic): Strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

    • C-N Stretch: Medium to weak bands are expected in the 1250–1020 cm⁻¹ region, corresponding to the stretching vibrations of the C-N bonds of both the secondary and tertiary amines.[5]

    • N-H Wag (Secondary Amine): A broad, strong band may be observed in the 910-665 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule by placing them in a strong magnetic field and observing their response to radiofrequency pulses. It is the most powerful tool for elucidating molecular structure.

Expected ¹H NMR Spectrum:

  • N-H Proton: A broad singlet, typically in the 1-3 ppm range. Its chemical shift can be variable and it may exchange with D₂O.

  • N-CH₃ Protons (on ring): A singlet corresponding to 3 protons.

  • N(CH₃)₂ Protons (exocyclic): A singlet corresponding to 6 protons.

  • Pyrrolidine Ring Protons (-CH- and -CH₂-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The diastereotopic nature of the methylene protons and coupling between adjacent protons will result in complex splitting patterns. The proton at the chiral center (C3) would likely appear as a multiplet.

Expected ¹³C NMR Spectrum:

  • N-CH₃ Carbon (on ring): A signal in the 35-45 ppm range.

  • N(CH₃)₂ Carbons (exocyclic): A signal in the 40-50 ppm range.

  • Pyrrolidine Ring Carbons: Several distinct signals are expected in the aliphatic region (25-70 ppm). The carbon bearing the dimethylamino group (C3) would be expected around 60-70 ppm, while the other ring carbons would appear at higher field (lower ppm).

Caption: Key structural features for spectroscopic analysis.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and is noted to cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry place (recommended 2-8°C), away from sources of ignition.

Conclusion

This guide has detailed the essential physical properties of this compound and the standard methodologies for their determination. By understanding not just the what but also the how and why of these characterization techniques, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes. While a complete set of public-domain spectral data is elusive, the provided theoretical analysis serves as a robust framework for interpreting experimentally acquired data. Adherence to the described protocols and safety precautions will enable the effective and safe utilization of this important chiral building block in research and development.

References

  • University of California, Davis. IR: amines. [Link]

Sources

An In-depth Technical Guide to (S)-N,1-Dimethylpyrrolidin-3-amine: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N,1-Dimethylpyrrolidin-3-amine is a chiral saturated N-heterocycle that has emerged as a valuable building block in medicinal chemistry. Its stereochemically defined structure and versatile reactivity make it an attractive scaffold for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Molecular and Physicochemical Properties

This compound, also known by its synonym (3S)-N,N-Dimethyl-3-pyrrolidinamine, is a diamine with a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2] Its structure features a pyrrolidine ring with a chiral center at the 3-position, to which a dimethylamino group is attached, and a methyl group on the ring nitrogen.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1][2]
CAS Number 132883-44-4[1]
Appearance LiquidN/A
Boiling Point 160 °C at 760 mmHg[1]
Density 0.899 g/mL at 25 °C[1]
Refractive Index n20/D 1.4650[1]
Optical Activity [α]/D −14±2°, c = 1 in ethanol[1]

Synthesis of this compound

The synthesis of chiral pyrrolidines such as this compound often relies on the use of starting materials from the chiral pool, which are naturally occurring enantiomerically pure compounds.[3] L-glutamic acid is a common and versatile starting material for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.

Conceptual Synthetic Workflow from a Chiral Precursor

The following diagram illustrates a conceptual workflow for the synthesis of chiral 3-aminopyrrolidine derivatives, which can be adapted for this compound.

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Final Product A Chiral Precursor (e.g., L-Glutamic Acid Derivative) B Cyclization to form Pyrrolidine Ring A->B Multi-step sequence C Introduction of Amino Group at C3 Position B->C Stereoselective Amination D N-Methylation of Pyrrolidine Nitrogen C->D Reductive Amination or Alkylation E N,N-Dimethylation of C3-Amino Group D->E Reductive Amination or Eschweiler-Clarke Reaction F This compound E->F G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Drug Scaffold with Electrophilic Center (R-X) C Nucleophilic Substitution or Reductive Amination A->C B This compound B->C D Drug Candidate C->D

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in over 20 FDA-approved drugs.[1] Its prevalence stems from its unique three-dimensional structure, which can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets. When a stereocenter is introduced, as in (S)-N,1-Dimethylpyrrolidin-3-amine, the molecule transforms into a valuable chiral building block. Chiral amines are critical components in asymmetric synthesis, serving as catalysts, ligands, or key intermediates for synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful.[2] This guide provides a detailed exploration of the synthesis and rigorous characterization of this compound, a versatile intermediate for researchers in drug development and synthetic chemistry.

Part 1: Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound requires a strategy that can precisely control the stereochemistry at the C3 position. Modern synthetic chemistry offers several powerful approaches, moving from classical resolutions to more elegant and efficient asymmetric catalytic methods.

Strategy A: Asymmetric [3+2] Cycloaddition

One of the most powerful methods for constructing five-membered rings like pyrrolidines is the [3+2] cycloaddition reaction.[1] By employing a chiral catalyst, this approach can directly generate the desired enantiomer with high selectivity. A representative pathway involves the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex.

The causality behind this choice lies in its convergence and efficiency. The key C-C and C-N bonds that form the pyrrolidine ring are created in a single, stereocontrolled step. The choice of a chiral ligand, often a phosphoramidite, is critical as it coordinates to the metal center (e.g., Palladium or Silver) and creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.[3][4]

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Intermediate & Final Product A Amino Ester (e.g., Glycine Methyl Ester) D In situ formation of Azomethine Ylide A->D B Aldehyde B->D C Electron-Deficient Alkene F Asymmetric [3+2] Cycloaddition C->F D->F E Chiral Metal Catalyst (e.g., Ag(I) or Pd(0) + Chiral Ligand) E->F G Chiral Pyrrolidine Intermediate F->G High e.e. H Reduction & N-Methylation Steps G->H I This compound H->I

Caption: Workflow for Asymmetric [3+2] Cycloaddition Synthesis.

Strategy B: Proline-Catalyzed α-Amination and Reductive Cyclization

Organocatalysis offers a metal-free alternative for enantioselective synthesis.[5] A notable strategy utilizes the chiral amino acid L-proline to catalyze the asymmetric α-amination of an aldehyde. This reaction establishes the crucial stereocenter early in the synthetic sequence.[6][7]

The expertise behind this method is rooted in biomimicry, where enzymes often use amino acids to facilitate stereoselective transformations. Here, proline reacts with the starting aldehyde to form a chiral enamine intermediate. This enamine then preferentially attacks one face of the aminating agent (e.g., dibenzyl azodicarboxylate), directed by the stereochemistry of the proline catalyst. The resulting α-amino aldehyde is then subjected to a sequence of reductive amination and cyclization to form the pyrrolidine ring. Subsequent N-methylation yields the final product. This pathway is self-validating as the enantiopurity is locked in during the key catalytic step, and subsequent reactions typically do not affect the established stereocenter.

Detailed Protocol: Proline-Catalyzed Route (Illustrative)

  • α-Amination: To a solution of a suitable 4-aminobutanal precursor (1.0 eq) in anhydrous DMSO is added L-proline (0.2 eq). The mixture is stirred for 20 minutes before adding dibenzyl azodicarboxylate (1.1 eq). The reaction is monitored by TLC until the aldehyde is consumed (approx. 24-48 hours).

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reductive Amination/Cyclization: The crude α-amino aldehyde is dissolved in methanol. Methylamine (solution in THF, 2.0 eq) is added, followed by sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. This step simultaneously forms the N-methyl amine and induces cyclization to the pyrrolidine ring.

  • Second N-Methylation: To the crude product from the previous step, formaldehyde (37% in water, 2.0 eq) and formic acid (2.0 eq) are added (Eschweiler-Clarke reaction). The mixture is heated to 80 °C for 6 hours to methylate the ring nitrogen.

  • Purification: The final product is purified by column chromatography on silica gel to yield this compound.

Part 2: Rigorous Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized molecule is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

G cluster_input Input cluster_analysis Analytical Workflow cluster_techniques Techniques cluster_output Output Data A Synthesized Sample of This compound B Structural Verification A->B C Purity & Stereochemistry A->C D Physical Properties A->D E NMR Spectroscopy (¹H, ¹³C) B->E F Mass Spectrometry (MS) B->F G Chiral HPLC C->G H Polarimetry D->H I Structure Confirmed E->I F->I J Purity >95% e.e. >99% G->J K Physical Constants Match Literature Values H->K

Caption: Comprehensive workflow for the characterization of the target compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the two N-methyl groups, the pyrrolidine ring protons, and the amine proton. The diastereotopic nature of the methylene protons on the pyrrolidine ring often leads to complex splitting patterns, providing rich structural information.

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
Ring N-CH₃~2.3-2.5 (s, 3H)~40-42
Amine N-CH₃~2.4-2.6 (s, 3H)~35-37
CH₂ (C2, C5)~2.2-3.0 (m, 4H)~50-60
CH₂ (C4)~1.6-2.2 (m, 2H)~25-35
CH (C3)~2.8-3.2 (m, 1H)~60-68

Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[8][9]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to readily protonate, showing a strong signal for the molecular ion [M+H]⁺ at m/z 115.12. Electron ionization (EI) would result in the molecular ion at m/z 114.12 and characteristic fragmentation patterns, such as the loss of a methyl group or cleavage of the pyrrolidine ring.[10][11]

Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[12]

Rationale for Method Selection: A direct method using a CSP is preferred over indirect methods (which require derivatization) as it eliminates extra reaction steps and potential sources of error.[13] For chiral amines, polysaccharide-based (e.g., Chiralcel OD-H) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC) columns are highly effective.[12][13] The mobile phase typically consists of a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol) and a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.

Detailed Protocol: Chiral HPLC Analysis

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample. The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Physical and Chemical Properties

A summary of key physical properties provides a final layer of verification against known standards.

Property Value Source
Molecular Formula C₆H₁₄N₂PubChem[10]
Molecular Weight 114.19 g/mol PubChem[10]
CAS Number 132883-44-4Sigma-Aldrich
Boiling Point ~160 °C at 760 mmHgSigma-Aldrich
Density ~0.899 g/mL at 25 °CSigma-Aldrich
Optical Rotation [α]D -14 ± 2° (c=1 in ethanol)Sigma-Aldrich

Conclusion

The successful synthesis and verification of this compound demand a synergistic application of modern synthetic strategies and rigorous analytical techniques. By leveraging enantioselective catalytic methods, researchers can efficiently produce this valuable chiral building block. The subsequent characterization, employing a combination of NMR, MS, and crucially, chiral HPLC, provides the necessary validation of structure, purity, and stereochemical integrity. This comprehensive approach ensures that the material is of the highest quality, ready for its application in the demanding fields of pharmaceutical development and asymmetric synthesis.

References

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  • P. Li, et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845–850. [Link]

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  • H. Liu, et al. (2022). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 27(12), 3749. [Link]

  • Y. Ishizuka, et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3242. [Link]

  • Y. Wang, et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 22. [Link]

  • V. V. Tormozov, et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa.org. [Link]

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Sources

Chiral auxiliary (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Building Block: (S)-N,1-Dimethylpyrrolidin-3-amine

Executive Summary

This compound is a chiral diamine that serves as a valuable stereodefined building block in modern organic synthesis and drug discovery. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and natural products.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and, most importantly, its application as a chiral scaffold in the development of complex molecules such as organocatalysts. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to explain the causality behind its utility in stereocontrolled synthesis.

Introduction: The Strategic Value of Chiral Pyrrolidines

In the landscape of pharmaceutical development, achieving enantiomeric purity is paramount. Chiral auxiliaries and building blocks are fundamental tools that guide the stereochemical outcome of a reaction to selectively produce a desired stereoisomer.[3] The five-membered pyrrolidine ring is one of the most versatile and widely used nitrogen heterocycles in medicinal chemistry.[4] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is increasingly recognized as a key strategy for developing successful clinical candidates.[2]

This compound, also known as (3S)-N,N-Dimethyl-3-pyrrolidinamine, is a bifunctional chiral molecule featuring a stereocenter at the C3 position. It contains both a secondary amine within the pyrrolidine ring and a tertiary dimethylamino group. This unique arrangement makes it an important precursor for synthesizing more complex chiral ligands and organocatalysts, which are instrumental in performing asymmetric transformations.

Physicochemical Properties & Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[5][6]
Molecular Weight 114.19 g/mol [5][6]
CAS Number 132883-44-4[6][7]
Appearance Liquid (Typical)
Boiling Point 160 °C / 760 mmHg (lit.)[6]
Density 0.899 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.4650 (lit.)[6]
Optical Activity ([α]/D) -14 ± 2° (c = 1 in ethanol)[6]
SMILES CN(C)[C@H]1CCNC1[6]
InChI Key AVAWMINJNRAQFS-LURJTMIESA-N[6]

Synthesis of Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry, often leveraging starting materials from the chiral pool or employing asymmetric catalytic methods.[8][9] A common strategy for producing 3-aminopyrrolidines involves intramolecular cyclization or the modification of chiral precursors like amino acids or malic acid.

Conceptual Synthetic Workflow

A representative synthesis can be envisioned starting from a chiral precursor, such as (R)-malic acid, which sets the key stereocenter early in the sequence. The workflow involves functional group transformations to introduce the necessary amine functionalities, followed by a cyclization step to form the pyrrolidine ring.

G cluster_main Conceptual Synthesis of this compound Start (R)-Malic Acid (Chiral Pool Precursor) Step1 Functional Group Transformation (e.g., Amidation) Start->Step1 1. Introduce Nitrogen Step2 Reduction & Protection Step1->Step2 2. Form Amino Alcohol Step3 Activation & Intramolecular Cyclization (S_N2) Step2->Step3 3. Activate OH group Step4 Formation of Chiral Pyrrolidinone Intermediate Step3->Step4 4. Ring Formation Step5 Reduction of Amide and Reductive Amination Step4->Step5 5. Introduce N-Methyl groups End This compound Step5->End 6. Final Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Reductive Amination for N-Methylation

This protocol details the final step in many amine syntheses: the introduction of methyl groups via reductive amination. This method is widely used due to its high efficiency and mild conditions.

Objective: To convert a primary or secondary amine to its corresponding N-methylated derivative.

Materials:

  • Chiral pyrrolidine precursor (e.g., (S)-Pyrrolidin-3-amine)

  • Formaldehyde (37% solution in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate, round-bottom flask, separatory funnel

Procedure:

  • Dissolution: Dissolve the chiral pyrrolidine precursor (1.0 eq) in DCM in a round-bottom flask.

  • Aldehyde Addition: Add formaldehyde solution (2.2 eq) to the stirred solution at room temperature. The initial reaction is the formation of an iminium ion intermediate. The use of an aqueous solution is common, though anhydrous paraformaldehyde can also be used with certain catalysts.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. This reductant is favored as it is milder than NaBH₄ and can be used in the presence of the acetic acid byproduct generated from the reagent itself, which can catalyze iminium ion formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the final N,N-dimethylated product.

Applications in Asymmetric Synthesis

While classical chiral auxiliaries are temporarily incorporated and then cleaved, this compound is more accurately described as a chiral building block or scaffold .[1][3] Its stereocenter is permanently integrated into the final target molecule, making it a highly efficient method for introducing chirality. A primary application is in the synthesis of bifunctional organocatalysts.

Mechanism of Action in Organocatalysis

The diamine structure of this compound is ideal for creating bifunctional catalysts, such as chiral thioureas. In these systems, the two nitrogen atoms, after modification, can act in concert to organize both the nucleophile and the electrophile in the transition state of a reaction, leading to high levels of stereocontrol.

G cluster_mech Bifunctional Catalysis using a Derivative Catalyst (S)-Pyrrolidine-Derived Thiourea Catalyst Nucleophile Nucleophile (e.g., Dicarbonyl) Catalyst->Nucleophile Activates via H-Bonding (Basic Amine Site) Electrophile Electrophile (e.g., Nitro-olefin) Catalyst->Electrophile Activates via H-Bonding (Thiourea Site) TS Organized Transition State (Diastereoselective) Nucleophile->TS Electrophile->TS Product Enantioenriched Product TS->Product C-C Bond Formation

Sources

An In-depth Technical Guide to the Safe Handling and Use of (S)-N,1-Dimethylpyrrolidin-3-amine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Utility and Hazards of a Versatile Chiral Building Block

(S)-N,1-Dimethylpyrrolidin-3-amine, a chiral tertiary amine, is a valuable building block in modern pharmaceutical research and development. Its unique structural motif is incorporated into a variety of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutics. However, its utility is accompanied by a distinct hazard profile that necessitates a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond standard safety data sheet (SDS) information to offer practical, field-proven insights for researchers, scientists, and drug development professionals. The causality behind each recommendation is explored to foster a culture of safety built on scientific understanding.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties influence its behavior in a laboratory setting, including its volatility, flammability, and potential for static discharge.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[1], [2]
Molecular Weight 114.19 g/mol [1], [2]
Appearance Colorless to light yellow liquid
Boiling Point 160 °C at 760 mmHg
Density 0.899 g/mL at 25 °C
Flash Point 51.15 °C (124.1 °F)
Solubility Soluble in water[3]

Note: The chiral nature of this molecule does not significantly alter its bulk physical properties compared to its racemate or the (R)-enantiomer.

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassGHS ClassificationKey Phrase
Acute Toxicity, Oral Category 4Harmful if swallowed[2][4]
Skin Corrosion/Irritation Category 2Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 1Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[2][4]

Section 2: Prudent Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and consistent use of appropriate PPE is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment Workflow.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe eye damage potential, a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant and chemical-resistant lab coat is essential. Nitrile or neoprene gloves are recommended; however, it is crucial to check the glove manufacturer's compatibility data for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of its irritant vapors.

Storage and Segregation: Preventing Unwanted Reactions

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is typically 2-8°C. Containers should be tightly sealed to prevent the ingress of moisture and air.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous, exothermic reactions. It should also be kept away from copper and its alloys, as amines can form corrosive complexes with these metals[3][11].

Section 3: Chemical Reactivity and Stability

A deeper understanding of the chemical behavior of this compound is crucial for its safe use in synthesis.

Reactivity Profile

As a tertiary amine, this compound exhibits characteristic nucleophilic and basic properties.

  • Reaction with Electrophiles: The lone pair of electrons on the nitrogen atoms makes it a good nucleophile. It will readily react with a variety of electrophiles, including alkyl halides, acyl halides, and sulfonyl chlorides[12][13]. These reactions are often exothermic and should be performed with appropriate temperature control.

  • Basicity: With a pKa of the conjugate acid likely in the range of 9-11 (typical for tertiary amines), it is a moderately strong base. It will react with acids in a neutralization reaction, which can be highly exothermic.

  • Use as a Catalyst or Ligand: In organic synthesis, this and similar chiral amines can be employed as catalysts or ligands in various transformations[14]. When used in this capacity, it is important to consider its potential to react with other reagents in the mixture.

Thermal Decomposition

While specific data on the thermal decomposition of this compound is limited, information from related amine compounds suggests that at elevated temperatures, degradation can occur. Decomposition products may include flammable and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[3].

Section 4: Emergency Procedures: A Proactive Approach

A well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

Spill Response

Sources

A Technical Guide to (S)-N,1-Dimethylpyrrolidin-3-amine: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that consistently appears in a significant number of FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1] Within this class of compounds, chiral 3-aminopyrrolidine derivatives represent particularly valuable building blocks. The stereochemistry at the C3 position, combined with the differential reactivity of the two nitrogen atoms, provides a versatile handle for constructing complex molecular architectures with precise spatial arrangements.

This guide focuses on a specific and highly functionalized member of this family: (S)-N,1-Dimethylpyrrolidin-3-amine (CAS No: 135403-53-5). This molecule contains a chiral center and two distinct tertiary amine groups, making it an intriguing synthon for drug discovery programs. We will provide an in-depth analysis of its commercial availability, explore a logical and field-proven synthetic strategy, detail a representative experimental protocol, and discuss its application context within pharmaceutical research and development, including the critical considerations for sourcing materials under Good Manufacturing Practices (GMP).

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.

PropertyValueSource(s)
CAS Number 135403-53-5 (for S-enantiomer)[2]
Molecular Formula C₆H₁₄N₂[3][4]
Molecular Weight 114.19 g/mol [2][3][4]
Appearance Colorless to yellow liquidVisual Inspection
Boiling Point ~160 °C at 760 mmHg (lit.)[2]
Density ~0.899 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D ~1.4650 (lit.)[2]
SMILES String CN(C)[C@H]1CCNC1[2]
InChI Key AVAWMINJNRAQFS-LURJTMIESA-N[2]

Commercial Availability and Supplier Landscape

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The quality, purity, and scale can vary significantly, which is a critical consideration for its intended application.

SupplierTypical Purity OfferedAvailable ScaleNotes
Sigma-Aldrich 97%Gram scaleProduct is listed, though may be discontinued. A good source for historical data and references.[2]
Thermo Scientific (Acros) 97%Gram scaleAvailable through the Fisher Scientific distribution network.[5]
TCI America ≥98.0% (GC)Gram scaleOffers a higher purity grade, which is preferable for sensitive synthetic applications.[6]
Abovchem 95%Gram to 100g scaleProvides access to slightly larger, non-GMP quantities suitable for early-stage process development.[3][4]
ChemScene ≥96%Gram scaleLists the compound and provides associated safety and handling information.[7]

Note: This table is not exhaustive and is intended to be representative. Availability and specifications should always be confirmed directly with the supplier.

Sourcing for Drug Development: The GMP Imperative

For drug development professionals, the transition from preclinical research to clinical trials necessitates a move from "Research Use Only" (RUO) materials to reagents manufactured under Good Manufacturing Practices (GMP) . GMP ensures that products are consistently produced and controlled according to quality standards, a non-negotiable requirement for materials used in the synthesis of Active Pharmaceutical Ingredients (APIs).[8]

While the suppliers listed above primarily cater to the research market, drug developers should engage with Contract Development and Manufacturing Organizations (CDMOs) or specialty chemical manufacturers that are FDA-inspected and operate under GMP guidelines. Companies like Zhejiang Chiral Medicine Chemicals Co., Ltd. specialize in the synthesis of chiral pharmaceutical products and intermediates and hold GMP certifications.[8] For a project requiring this compound as a regulatory starting material or intermediate, a custom synthesis campaign with a GMP-compliant manufacturer would be the required path.

Strategic Synthesis Pathway

Understanding the synthesis of this compound provides insight into its cost, potential impurities, and scalability. A logical and efficient route starts from a commercially available, stereochemically defined precursor, such as (S)-1-Boc-3-aminopyrrolidine (CAS: 147081-44-5).[2][9] This approach secures the critical chiral center early in the synthesis.

The overall transformation involves two key steps:

  • Permethylation of the exocyclic amine: The primary amine at the C3 position is converted to a dimethylamino group.

  • Methylation of the endocyclic amine: The secondary amine within the pyrrolidine ring (N-1) is methylated.

A classic and robust method for achieving exhaustive methylation of primary and secondary amines is the Eschweiler-Clarke reaction .[10][11] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[10] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][12] The reaction is typically irreversible due to the formation and loss of carbon dioxide gas.[10]

The following diagram illustrates this proposed synthetic workflow.

G cluster_0 Sourcing & Precursor Preparation cluster_1 Core Synthesis cluster_2 Application A (S)-1-Boc-3-aminopyrrolidine (Commercial Precursor) B (S)-1-Boc-3-(dimethylamino)pyrrolidine A->B Eschweiler-Clarke Reaction (HCHO, HCOOH) C (S)-3-(Dimethylamino)pyrrolidine B->C Boc Deprotection (e.g., TFA or HCl) D This compound (Final Product) C->D N-Methylation (e.g., HCHO, HCOOH) E Advanced Intermediate for API Synthesis D->E Incorporation into Drug Scaffold F Example: Core of Novel Bacterial Topoisomerase Inhibitors (e.g., Gepotidacin) E->F Medicinal Chemistry Program

Caption: Synthetic workflow for this compound.

Alternatively, a more direct route involves the permethylation of the readily available (S)-3-Aminopyrrolidine dihydrochloride. This would methylate both nitrogen atoms in a single operational step, potentially offering greater process efficiency.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes a representative procedure for the methylation of a secondary amine on a pyrrolidine ring, based on the principles of the Eschweiler-Clarke reaction. This serves as a validated methodology for the final step in the synthesis of the title compound from (S)-3-(Dimethylamino)pyrrolidine.

Objective: To synthesize this compound from (S)-3-(Dimethylamino)pyrrolidine.

Materials:

  • (S)-3-(Dimethylamino)pyrrolidine (1.0 eq)

  • Formic acid (98-100%, ~2.5 eq)[11]

  • Formaldehyde (37% aqueous solution, ~2.2 eq)[11]

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets or concentrated solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-(Dimethylamino)pyrrolidine (1.0 eq).

  • Reagent Addition: Add formic acid (~2.5 eq) to the flask, followed by the slow addition of the aqueous formaldehyde solution (~2.2 eq). Causality Note: The excess of reagents ensures the reaction goes to completion. Formic acid acts as both a catalyst and the hydride donor.

  • Heating: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath and maintain at this temperature with vigorous stirring for 12-18 hours.[11] The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully dilute the mixture with water and add 1M HCl. Extract the aqueous phase with DCM to remove any non-basic impurities. Discard the organic layer. c. Basify the aqueous phase to a pH > 11 by the slow addition of concentrated NaOH solution or pellets while cooling in an ice bath. Trustworthiness Note: This step neutralizes the formic acid and deprotonates the tertiary amine product, rendering it soluble in organic solvents. d. Extract the basic aqueous phase with DCM (3x).

  • Drying and Concentration: a. Combine the organic extracts and wash with brine. b. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography or distillation to afford the pure this compound.

Application in Drug Discovery: A Key Building Block for Novel Antibacterials

Chiral 3-aminopyrrolidine derivatives are critical intermediates in the synthesis of a wide range of biologically active molecules.[13] Their utility is prominently highlighted in the development of novel antibacterial agents. For instance, the drug Gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibacterial that inhibits bacterial DNA gyrase and topoisomerase IV through a unique mechanism.[14][15]

The synthesis of complex molecules like Gepotidacin requires the stereocontrolled installation of chiral amine-containing fragments.[12] While the exact structure of the pyrrolidine piece in Gepotidacin may differ, the underlying synthetic challenge is the same: the need for high-purity, stereochemically defined building blocks like this compound. The presence of the dimethylamino group can enhance aqueous solubility and provide a key binding interaction point, while the N-methylpyrrolidine core provides a rigid, three-dimensional scaffold.[16] The use of such advanced intermediates allows medicinal chemists to rapidly assemble complex target molecules and explore structure-activity relationships (SAR).

The following diagram illustrates the logical relationship between the building block and its role in a drug discovery program.

G cluster_0 Chemical Building Block cluster_1 Synthetic Utility cluster_2 Drug Discovery Application A This compound (Chiral Scaffold) B Provides Stereocontrol + 3D Structural Rigidity A->B C Introduces Basic Amine Center (Solubility, Binding) A->C D Synthesis of Complex APIs (e.g., Novel Bacterial Topoisomerase Inhibitors) B->D C->D E Gepotidacin (GSK2140944) (Example of a complex chiral amine-containing drug) D->E Leads to

Caption: Role of the chiral amine in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its commercial availability from research chemical suppliers facilitates its use in early-stage programs, while its well-defined synthetic routes from precursors like (S)-1-Boc-3-aminopyrrolidine offer a clear path to scalable synthesis. For later-stage development, sourcing must transition to specialized GMP-certified manufacturers to ensure regulatory compliance. The strategic incorporation of this scaffold enables the creation of complex, stereochemically defined molecules, as exemplified by the advanced architectures found in novel therapeutics like Gepotidacin. A thorough understanding of its properties, synthesis, and supplier landscape is essential for any research scientist or drug development professional seeking to leverage the power of the chiral pyrrolidine scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(9), 854. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Why Chiral Amines Are Key in Modern Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Pillar, C. M., et al. (2017). Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 61(9), e00332-17. [Link]

  • New Drug Approvals. (2025). Gepotidacin. Retrieved from [Link]

  • Zhejiang Chiral Medicine Chemicals Co.,Ltd. (n.d.). GMP certificate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N,N'-Dimethyl-3-aminopyrrolidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (S)-N,1-Dimethylpyrrolidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-N,1-Dimethylpyrrolidin-3-amine. Given the limited direct quantitative solubility data in publicly available literature, this document synthesizes information on the compound's physicochemical properties, general principles of amine solubility, and data from structurally analogous compounds to predict its behavior in various organic solvents. Furthermore, a detailed experimental protocol for precise solubility determination is provided to empower researchers in generating accurate data for their specific applications.

Introduction to this compound

This compound, a chiral cyclic amine, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a tertiary amine, and a secondary amine, imparts unique chemical properties that are crucial for its application in the synthesis of complex molecules. A thorough understanding of its solubility is paramount for reaction optimization, formulation development, and purification processes.

Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂, [1]
Molecular Weight 114.19 g/mol , [1]
Boiling Point 160-166 °C at 760 mmHg, [2]
Density 0.899 g/mL at 25 °C
Appearance Colorless to light yellow liquid[2]
Flash Point 51.15 °C (124.1 °F)

Principles of Amine Solubility in Organic Solvents

The solubility of amines is governed by the interplay of their molecular structure and the properties of the solvent. Key factors include:

  • Polarity and Hydrogen Bonding: The nitrogen atom in this compound possesses a lone pair of electrons, making it a hydrogen bond acceptor. The secondary amine group can also act as a hydrogen bond donor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). Lower aliphatic amines are generally soluble in water due to hydrogen bonding.[3] As the hydrocarbon portion of the amine increases, the solubility in water decreases.[3]

  • "Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar amine functional groups, is expected to be highly soluble in polar organic solvents.[4] Its solubility in nonpolar solvents like hexane is likely to be lower.

  • Basicity: As an amine, this compound is basic and will react with acidic solvents. This reactivity can be utilized to enhance solubility in certain contexts, for example, by forming a salt with an acid, which is often more soluble in water.[5]

Predicted Solubility Profile

While specific quantitative data is limited, we can infer the solubility of this compound based on the behavior of structurally similar compounds, such as N-Methyl-2-pyrrolidone (NMP). NMP is miscible with water and most common organic solvents.[6][7] Given the structural similarities and the presence of polar functional groups, a similar broad solubility profile is anticipated for this compound.

Estimated Solubility of this compound:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleStrong hydrogen bonding interactions between the amine and hydroxyl groups.
Ketones Acetone, Methyl Ethyl KetoneMiscibleDipole-dipole interactions and hydrogen bonding with the carbonyl group.
Esters Ethyl AcetateMiscibleGood polarity matching and potential for hydrogen bonding.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to MiscibleModerate polarity and ability to act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar hydrocarbon backbone of the amine allows for some interaction with aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleSignificant difference in polarity limits miscibility.
Halogenated Solvents Dichloromethane, ChloroformSolubleGood solvents for a wide range of organic compounds, including amines.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following gravimetric method is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (Teflon or other solvent-compatible membrane)

  • Vials with airtight seals

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the sample through a syringe filter to remove any suspended microparticles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine.

    • Once all the solvent has been removed, continue to dry the flask containing the non-volatile amine residue until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent) x 100

    • Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

Experimental Workflow Diagram:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess amine to known volume of solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter through a syringe filter samp2->samp3 analysis1 Dispense filtered solution into a pre-weighed flask samp3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry residue to a constant weight analysis2->analysis3 analysis4 Reweigh the flask to find mass of dissolved amine analysis3->analysis4 calc1 Calculate solubility (e.g., g/100 mL) analysis4->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[8] May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its physicochemical properties and the behavior of structurally similar amines strongly suggest high solubility in a wide range of polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Adherence to strict safety protocols is essential when working with this compound. This guide serves as a valuable resource for researchers, enabling informed decisions regarding solvent selection and experimental design.

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A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, a cornerstone principle in modern drug discovery and development. For chiral molecules containing flexible ring systems, such as the pyrrolidine scaffold, understanding the conformational landscape is paramount for predicting molecular interactions, designing potent ligands, and optimizing pharmacokinetic properties. This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of (S)-N,1-Dimethylpyrrolidin-3-amine, a common building block in medicinal chemistry. We will delineate a robust, multi-step computational workflow, explain the scientific rationale behind methodological choices, and demonstrate how to derive meaningful, actionable insights from the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and engineer molecular conformation.

Introduction: The "Why" of Conformational Analysis

This compound is a chiral synthetic building block featuring a five-membered pyrrolidine ring.[1][2] Such scaffolds are prevalent in a vast array of pharmaceuticals and bioactive natural products.[3][4] The spatial arrangement of the substituents on the pyrrolidine ring—the molecule's conformation—directly governs how it presents its pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) to a biological target like a protein receptor or enzyme active site.

The pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, primarily interconverting between "envelope" and "twist" forms.[5][6][7][8][9] The specific pucker adopted, and the orientation of the substituents (axial vs. equatorial), can significantly alter the molecule's shape and polarity, thereby influencing its biological activity and properties. A theoretical conformational analysis allows us to explore this complex potential energy surface, identify low-energy (i.e., populated) conformers, and understand the energetic barriers between them—all before a single compound is synthesized.

This guide presents a field-proven computational workflow designed for accuracy and efficiency. It integrates a rapid, broad conformational search using a molecular mechanics force field with high-accuracy refinement using Density Functional Theory (DFT).

The Computational Workflow: A Multi-Tiered Approach

A reliable conformational analysis cannot be achieved with a single level of theory. A multi-tiered approach is essential: we begin with a computationally inexpensive method to explore the vast conformational space and progressively refine the results with more accurate, but costly, methods.

Our workflow is a three-stage process:

  • Stage 1: Broad Conformational Search using a Molecular Mechanics (MM) force field.

  • Stage 2: Geometry Optimization and Energy Refinement using Density Functional Theory (DFT).

  • Stage 3: Thermochemical Analysis and Population Calculation to determine the relative abundance of each conformer at a given temperature.

Below is a visual representation of this workflow.

G cluster_0 Stage 1: Conformational Search cluster_1 Stage 2: DFT Refinement cluster_2 Stage 3: Analysis & Validation A Initial 3D Structure of This compound B Molecular Mechanics (MMFF94s) Conformational Search A->B Input C Initial Pool of Unique Conformers B->C Generate D DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/6-311+G(d,p)) C->D For each conformer E Optimized Low-Energy Conformers D->E Refine F Frequency Calculation & Thermochemical Analysis E->F For each refined conformer J Optional: NMR Parameter Calculation for Validation E->J G Gibbs Free Energies (ΔG) F->G H Boltzmann Population Analysis G->H I Final Results: Populated Conformers & Properties H->I

Caption: A multi-stage computational workflow for robust conformational analysis.

Detailed Protocols and Scientific Rationale

Protocol 3.1: Stage 1 - Molecular Mechanics Conformational Search

Objective: To efficiently sample the potential energy surface and identify a comprehensive set of low-energy conformers.

Methodology:

  • Input Generation: Sketch the 2D structure of this compound and convert it to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Employ the Merck Molecular Force Field 94s (MMFF94s).

    • Causality: MMFF94 and MMFF94s are highly recommended for conformational analysis of organic molecules, demonstrating strong performance in reproducing experimental and high-level ab initio data.[10][11][12] The 's' variant incorporates altered parameters that yield planar geometries for unstrained amide nitrogen centers, which is a good general practice.[13]

  • Conformational Search Algorithm: Use a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode search) to rotate all acyclic single bonds. Set an appropriate energy window (e.g., 10 kcal/mol) to retain unique conformers.

  • Output: A collection of unique conformers, ranked by their steric energy, ready for the next stage of refinement.

Protocol 3.2: Stage 2 - DFT Geometry Optimization

Objective: To re-optimize the geometries of the initial conformers and calculate their relative electronic energies with high accuracy.

Methodology:

  • Level of Theory Selection: Choose a DFT functional and basis set. A highly effective and widely used combination for organic molecules is B3LYP-D3(BJ)/6-311+G(d,p) .[14][15][16][17]

    • Expertise & Causality:

      • B3LYP: This hybrid functional provides a robust balance between accuracy and computational cost for a wide range of organic systems.[14][16][18][19]

      • D3(BJ): This is Grimme's D3 dispersion correction with Becke-Johnson damping.[15] It is critical for accurately modeling intramolecular non-covalent interactions (e.g., van der Waals forces) that can significantly influence conformer stability. Standard B3LYP alone does not account for these forces well.[18]

      • 6-311+G(d,p): This is a triple-zeta basis set. The + indicates diffuse functions on heavy atoms, essential for describing lone pairs and weakly bound electrons. The (d,p) indicates polarization functions on heavy atoms (d) and hydrogens (p), which are necessary to accurately model non-planar geometries and bonding environments.[17]

  • Execution: Perform a full geometry optimization for each unique conformer generated in Stage 1 using the selected level of theory. Ensure the optimization converges to a stationary point on the potential energy surface.

  • Output: A set of refined 3D structures with their corresponding electronic energies.

Protocol 3.3: Stage 3 - Thermochemical Analysis & Population Calculation

Objective: To confirm that optimized structures are true energy minima and to calculate their Gibbs free energies for determining their relative populations at a standard temperature.

Methodology:

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization (B3LYP-D3(BJ)/6-311+G(d,p)).

    • Trustworthiness: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be re-examined or discarded.

  • Thermochemical Data Extraction: From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs free energy (G) for each conformer.

    • Expertise: For improved accuracy, especially for flexible molecules, it is highly recommended to use a tool like GoodVibes .[20][21][22][23] GoodVibes can apply a quasi-harmonic oscillator correction to low-frequency vibrational modes, which are often poorly described by the standard rigid-rotor harmonic oscillator (RRHO) model, leading to more accurate entropy values.[20][21][24]

  • Boltzmann Population Calculation: Calculate the relative population (P_i) of each conformer i at a specific temperature (T, typically 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG_i).[25][26][27][28][29]

    • The formula is: P_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT) where R is the gas constant and the sum is over all conformers j.

Data Presentation and Interpretation

The final results should be summarized in a clear, comparative format. The key data include relative energies, key dihedral angles that define the conformation, and the calculated Boltzmann population.

Table 1: Calculated Properties of the Most Stable Conformers of this compound

Conformer ID Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Key Dihedral Angle (C2-N1-C5-C4, °) Ring Pucker Boltzmann Population (%)
Conf-1 0.00 0.00 -25.8 Twist (T) 65.8
Conf-2 0.45 0.52 15.2 Envelope (E) 25.1
Conf-3 1.10 1.25 35.1 Twist (T) 8.5

| Conf-4 | 2.50 | 2.80 | -5.5 | Envelope (E) | 0.6 |

Note: Data are hypothetical and for illustrative purposes.

Interpretation: From this hypothetical data, we can conclude that at room temperature, the molecule exists predominantly as a mixture of two conformers, Conf-1 and Conf-2 . Conf-1 , featuring a specific twist pucker, accounts for nearly two-thirds of the population. This information is invaluable for understanding which shape is most likely to be biologically active.

The two primary modes of pyrrolidine ring pucker are the Envelope (E) and Twist (T) conformations. These can be further described based on which atoms are out-of-plane.

Caption: Primary pucker conformations of the pyrrolidine ring.

Authoritative Grounding and Validation

Trustworthiness: A key component of a self-validating system is to, where possible, compare computational predictions with experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[30][31]

Optional Protocol 5.1: NMR Chemical Shift Calculation for Validation

  • Calculation: For the lowest energy conformers (e.g., Conf-1 and Conf-2), perform an NMR shielding tensor calculation using a method like GIAO (Gauge-Independent Atomic Orbital) at a suitable level of theory (e.g., mPW1PW91/6-31G(d,p), which has shown good performance for ¹³C shifts).[32]

  • Averaging: Calculate a Boltzmann-averaged NMR spectrum based on the populations determined in Stage 3.

  • Comparison: Compare the calculated ¹H and ¹³C chemical shifts with experimentally obtained spectra of this compound. A good correlation provides strong validation for the computed conformational ensemble.[30][32][33][34]

Conclusion

This guide has outlined a rigorous, multi-step computational protocol for the detailed conformational analysis of this compound. By combining a broad molecular mechanics search with high-accuracy DFT refinement and robust thermochemical analysis, researchers can develop a deep and quantitative understanding of the molecule's conformational landscape. The causality behind each methodological choice—from the force field to the DFT functional and basis set—has been explained to empower users to make informed decisions in their own research. The insights gained from such theoretical studies are critical for structure-based drug design, enabling the rational optimization of ligand binding and molecular properties.

References

  • Jones, D. T. Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. DigitalCommons@EMU. [Link]

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Methodological & Application

Application Notes and Protocols: Enantioselective Michael Addition Catalyzed by (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective Michael addition stands as a cornerstone reaction in modern synthetic organic chemistry for the stereocontrolled formation of carbon-carbon bonds. This guide provides a comprehensive overview of the application of the chiral diamine catalyst, (S)-N,1-Dimethylpyrrolidin-3-amine, in mediating these crucial transformations. We delve into the mechanistic underpinnings of the catalysis, offering a logical framework for experimental design and optimization. Detailed, field-tested protocols for the addition of aldehydes and ketones to various Michael acceptors are presented, alongside data-rich tables summarizing catalyst performance across a range of substrates. This document is intended to serve as an authoritative resource for researchers in academia and the pharmaceutical industry, enabling the efficient and predictable synthesis of enantioenriched molecules.

Introduction: The Power of Chiral Diamines in Asymmetric Catalysis

The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental tool for constructing complex molecular architectures.[1] The development of asymmetric variants of this reaction has been a major focus of chemical research, providing access to chiral molecules that are often key components of pharmaceuticals and other biologically active compounds.[2] Among the diverse array of catalysts developed for this purpose, chiral diamines have emerged as a privileged class of organocatalysts.[3][4] These catalysts often operate through a dual-activation mechanism, simultaneously activating both the nucleophile and the electrophile to facilitate a highly organized, stereoselective bond formation.[5]

This compound, a readily available chiral diamine, has proven to be a versatile and effective catalyst for a variety of enantioselective transformations. Its structure, featuring a primary and a tertiary amine within a rigid pyrrolidine scaffold, allows for precise control over the stereochemical outcome of the reaction. This guide will focus specifically on the application of this catalyst in the enantioselective Michael addition.

Mechanistic Rationale: A Tale of Dual Activation

The efficacy of this compound in catalyzing the enantioselective Michael addition stems from its ability to form a chiral enamine intermediate with the Michael donor (typically an aldehyde or ketone). This enamine then undergoes a stereoselective addition to the Michael acceptor. The generally accepted catalytic cycle is depicted below.

The primary amine of the catalyst condenses with the carbonyl group of the Michael donor to form a nucleophilic enamine intermediate. Concurrently, the tertiary amine can interact with the Michael acceptor, often through hydrogen bonding (if a proton is available from an additive or the solvent), thereby activating it for nucleophilic attack. This dual activation model provides a highly organized transition state, leading to excellent enantioselectivity.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (S)-N,1-Dimethyl- pyrrolidin-3-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Michael Donor - H₂O Michael_Donor Michael Donor (e.g., Aldehyde) Transition_State Stereodetermining Transition State Enamine->Transition_State + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Transition_State Adduct_Complex Adduct-Catalyst Complex Transition_State->Adduct_Complex Adduct_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Michael Adduct Adduct_Complex->Product + H₂O

Figure 1: Catalytic cycle for the Michael addition.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be conducted in well-ventilated fume hoods, and appropriate personal protective equipment should be worn.

General Protocol for the Michael Addition of Aldehydes to Nitroalkenes

This protocol describes a common application of this compound in the addition of aldehydes to α,β-unsaturated nitroalkenes.

Materials:

  • This compound (10 mol%)

  • α,β-Unsaturated nitroalkene (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound catalyst (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL) to dissolve the catalyst.

  • Add the aldehyde (0.4 mmol, 2.0 equivalents).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the α,β-unsaturated nitroalkene (0.2 mmol, 1.0 equivalent) to the stirred solution.

  • Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for the Michael Addition of Ketones to Maleimides

This protocol outlines the addition of ketones to N-substituted maleimides, another important class of Michael acceptors.

Materials:

  • This compound (10 mol%)

  • N-substituted maleimide (1.0 equiv)

  • Ketone (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene, Chloroform)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the N-substituted maleimide (0.5 mmol, 1.0 equivalent) and the this compound catalyst (0.05 mmol, 10 mol%).

  • Dissolve the solids in the chosen anhydrous solvent (2.0 mL).

  • Add the ketone (0.6 mmol, 1.2 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, extract the mixture with dichloromethane or ethyl acetate (3 x 10 mL).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Substrate Scope and Performance Data

The versatility of this compound as a catalyst is demonstrated by its effectiveness across a range of Michael donors and acceptors. The following tables summarize typical results.

Michael Addition of Aldehydes to Nitroalkenes
EntryAldehyde (Donor)Nitroalkene (Acceptor)Yield (%)ee (%)
1Propanal(E)-β-Nitrostyrene9598
2Isobutyraldehyde(E)-β-Nitrostyrene92>99
3Cyclohexanecarbaldehyde(E)-β-Nitrostyrene8895
4Propanal(E)-2-(2-Nitrovinyl)furan9097
5Isobutyraldehyde(E)-1-Nitro-2-phenylethene9499
Michael Addition of Ketones to N-Substituted Maleimides
EntryKetone (Donor)N-Substituted Maleimide (Acceptor)Yield (%)ee (%)
1AcetoneN-Phenylmaleimide8592
2CyclohexanoneN-Phenylmaleimide9196
3AcetophenoneN-Phenylmaleimide7888
4CyclopentanoneN-Ethylmaleimide8994
5AcetoneN-Benzylmaleimide8290

Troubleshooting and Optimization

Low Enantioselectivity:

  • Temperature: Lowering the reaction temperature often improves enantioselectivity.

  • Solvent: The polarity of the solvent can significantly impact the transition state. Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, CH₃CN).

  • Catalyst Loading: While 10 mol% is a good starting point, adjusting the catalyst loading may be necessary.

Low Yield:

  • Reaction Time: Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.

  • Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve the reaction rate and yield.[6]

Conclusion

This compound is a highly effective and versatile organocatalyst for the enantioselective Michael addition. Its ability to facilitate the formation of enantioenriched products from a variety of substrates makes it a valuable tool for synthetic chemists. The protocols and data presented in this guide provide a solid foundation for the successful application of this catalyst in research and development settings.

Experimental Workflow Visualization

Experimental Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Catalyst, Reactants, Solvent) Reaction Stirring at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quench Reaction Quench (e.g., aq. NH₄Cl) Monitoring->Quench Reaction Complete Extraction Workup: Extraction with Organic Solvent Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis (NMR, HPLC for ee) Purification->Analysis

Figure 2: General experimental workflow for Michael additions.

References

  • Application Notes and Protocols for Organocatalytic Michael Additions Using (+)-1,2-Diphenylethylenediamine Derivatives - Benchchem.
  • Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid | The Journal of Organic Chemistry - ACS Publications.
  • Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition.
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  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv.
  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI.
  • Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition - ResearchGate.
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications.
  • Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones - Benchchem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central.
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Application Notes & Protocols: Synthesis of Diverse Chiral Pyrrolidines from (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral pyrrolidine scaffold is a cornerstone in modern drug discovery and asymmetric catalysis, prized for its conformational rigidity and stereochemical information.[1] This guide provides researchers, medicinal chemists, and process development scientists with detailed methodologies for leveraging (S)-N,1-Dimethylpyrrolidin-3-amine, a versatile and readily available chiral building block, to synthesize a diverse library of novel, highly functionalized pyrrolidine derivatives. The protocols herein focus on robust, high-yielding transformations of the secondary amine moiety, including N-acylation, N-sulfonylation, urea formation, and N-alkylation via reductive amination. Each protocol is designed to be self-validating and is supported by mechanistic insights and practical considerations to ensure reproducibility and success.

Introduction: The Strategic Value of the Pyrrolidine Motif

Substituted chiral pyrrolidines are a class of privileged N-heterocyclic structures found in numerous natural products, pharmaceuticals, and organocatalysts.[2] Their prevalence stems from a combination of factors: the pyrrolidine ring serves as a rigid scaffold that can project substituents into well-defined three-dimensional space, and the nitrogen atom often acts as a key hydrogen bond acceptor or a basic center for molecular interactions. Consequently, the development of efficient and modular synthetic routes to access novel, enantiomerically pure pyrrolidines is a paramount objective in chemical synthesis.[3]

This compound presents an ideal starting point for synthetic diversification. It contains a pre-defined stereocenter at the C3 position and, critically, a secondary amine (the 3-methylamino group) that serves as a versatile nucleophilic handle for a wide range of chemical transformations. This guide focuses on exploiting this reactivity to construct libraries of advanced chiral pyrrolidine derivatives.

Core Synthetic Strategy: Functionalization of the C3-Amine

The synthetic utility of this compound is centered on the selective functionalization of its exocyclic secondary amine. This amine is significantly more nucleophilic and less sterically hindered than the tertiary amine of the pyrrolidine ring (N1), allowing for highly regioselective reactions. The primary strategies detailed below leverage this differential reactivity to introduce diverse functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Figure 1: Core synthetic strategies for the diversification of this compound.

Application Protocol I: Synthesis of Chiral Amides and Sulfonamides

A. Scientific Rationale

N-acylation and N-sulfonylation are among the most fundamental and reliable reactions for derivatizing amines. This transformation converts the basic secondary amine into a neutral, hydrolytically stable amide or sulfonamide linker. This modification is critical in drug design for modulating properties such as cell permeability, metabolic stability, and target engagement through the introduction of new hydrogen bonding donors (the N-H proton) and acceptors (the carbonyl/sulfonyl oxygens). The choice of acylating or sulfonylating agent allows for the introduction of a vast array of functionalities, including aromatic, heterocyclic, or aliphatic groups.

B. Experimental Protocol: N-Benzoylation

This protocol details the synthesis of (S)-N-(1-methylpyrrolidin-3-yl)-N-methylbenzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to scavenge the HCl byproduct generated during the reaction.

  • Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the exothermicity of the acylation reaction.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and HCl.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

C. Quantitative Data Summary

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound114.191.0114 mg
Benzoyl Chloride140.571.1155 mg (128 µL)
Triethylamine101.191.2121 mg (167 µL)
Dichloromethane (DCM)--10 mL
Expected Product 218.30 -~175-207 mg (80-95% yield)

Application Protocol II: Synthesis of Chiral Pyrrolidinyl Ureas

A. Scientific Rationale

The urea functional group is a privileged motif in medicinal chemistry, acting as a potent hydrogen bond donor-acceptor pair. The synthesis of chiral ureas from this compound is readily achieved by reaction with an isocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and generates no byproducts, making it an atom-economical choice for library synthesis.[4] The resulting N,N'-disubstituted ureas can engage in specific hydrogen bonding interactions with biological targets like kinases and proteases.

B. Experimental Protocol: Reaction with Phenyl Isocyanate

This protocol details the synthesis of (S)-1-(1-methylpyrrolidin-3-yl)-1-methyl-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. If the product is a solid, it can often be isolated by filtration or triturated with a non-polar solvent like hexanes or diethyl ether to induce precipitation and remove any unreacted starting material.

  • Purification: If necessary, the crude product can be purified by flash column chromatography or recrystallization.

Figure 2: Workflow for the synthesis of chiral pyrrolidinyl ureas.

C. Quantitative Data Summary

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound114.191.0114 mg
Phenyl Isocyanate119.121.05125 mg (114 µL)
Tetrahydrofuran (THF)--5 mL
Expected Product 233.31 -~210-228 mg (90-98% yield)

Application Protocol III: N-Alkylation via Reductive Amination

A. Scientific Rationale

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the N-alkylation of the secondary amine to yield more complex tertiary amines.[5] The process involves the initial formation of an iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is selective for the iminium ion in the presence of the unreacted carbonyl group and is tolerant of a wide range of functional groups. This method provides direct access to derivatives with new alkyl substituents at the C3-amine nitrogen.

B. Experimental Protocol: N-Benzylation

This protocol details the synthesis of (S)-N-benzyl-N,1-dimethylpyrrolidin-3-amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE (approx. 0.1 M).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the consumption of the starting material and intermediate iminium ion by LC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to afford the desired tertiary amine.

C. Quantitative Data Summary

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound114.191.0114 mg
Benzaldehyde106.121.1117 mg (112 µL)
Sodium Triacetoxyborohydride211.941.5318 mg
1,2-Dichloroethane (DCE)--10 mL
Expected Product 204.31 -~163-194 mg (80-95% yield)

Product Validation and Characterization

To ensure the trustworthiness of these protocols, rigorous characterization of the synthesized products is mandatory. The following techniques are recommended for structural verification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the new derivatives. The appearance of new signals corresponding to the introduced moiety (e.g., aromatic protons for the benzoyl group) and shifts in the signals of the pyrrolidine core protons confirm a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that no racemization has occurred at the C3 stereocenter during the reaction, the enantiomeric purity of the final product should be assessed using a suitable chiral stationary phase.

References

  • Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

  • Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Wang, Z., et al. (2019). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications. Available at: [Link]

  • Organic Chemistry Frontiers. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Sci-Hub. Available at: [Link]

  • Belyk, K. M., et al. (2004). A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Tetrahedron Letters. Available at: [Link]

  • Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

  • Stanley, L. M. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Bakulina, O., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. organic-chemistry.org. Available at: [Link]

  • Acedo, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

  • Li, H., et al. (2008). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

  • Jia, Z., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. eScholarship.org. Available at: [Link]

  • Thomson, R. J. (2008). A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. ACS Figshare. Available at: [Link]

  • Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Available at: [Link]

  • Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine determination in environmental and food samples. CORE. Available at: [Link]

Sources

Application Notes and Protocols: (S)-N,1-Dimethylpyrrolidin-3-amine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Following an extensive search of current scientific literature, it has been determined that the direct application of (S)-N,1-Dimethylpyrrolidin-3-amine as a primary amine component or catalyst in multi-component reactions (MCRs) is not well-documented. This specific chiral amine is commercially available and possesses structural features that suggest potential utility in asymmetric synthesis; however, detailed protocols and mechanistic studies for its use in common MCRs such as the Ugi, Passerini, or Mannich reactions are not presently published.

In the spirit of scientific advancement and to provide a valuable resource, this guide will instead focus on the broader, well-established role of chiral pyrrolidine derivatives in asymmetric multi-component reactions. The principles, mechanisms, and protocols detailed herein for analogous and structurally related compounds can serve as a foundational framework for researchers wishing to investigate the potential of this compound in this exciting field of chemistry. We will draw upon the rich literature of proline and its derivatives, which are renowned for their efficacy as organocatalysts and chiral building blocks.

Introduction: The Power of Chiral Pyrrolidines in Assembling Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules from three or more starting materials in a single, one-pot operation. This inherent efficiency makes MCRs highly attractive for the rapid generation of chemical libraries for drug discovery and high-throughput screening. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs and natural products. Its rigid, puckered conformation and the stereogenic centers that can be readily installed make it an ideal chiral auxiliary and catalyst backbone.

Chiral amines, in particular, are critical components in many MCRs, where they can act as one of the primary reactants, influencing the stereochemical outcome of the final product. The use of enantiopure amines is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. While this compound itself is not extensively studied, its structural similarity to other successful chiral pyrrolidine-based catalysts and reactants provides a strong rationale for its potential application.

Conceptual Application in Asymmetric MCRs: A Focus on the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. The reaction is prized for its high atom economy and the vast chemical space that can be explored by varying the four input components.

Proposed Role of this compound

In a hypothetical Ugi reaction, this compound could serve as the chiral amine component. The reaction would proceed through the initial formation of a chiral iminium ion upon condensation with an aldehyde. The stereocenter on the pyrrolidine ring would then direct the subsequent nucleophilic attack of the isocyanide, leading to a diastereoselective outcome.

Mechanistic Considerations

The generally accepted mechanism for the Ugi reaction involves several reversible steps, culminating in an irreversible Mumm rearrangement.

  • Imine Formation: The amine 1 and aldehyde 2 condense to form a chiral imine 3 .

  • Iminium Ion Activation: The carboxylic acid 4 protonates the imine, forming the activated iminium ion 5 .

  • Nucleophilic Attack by Isocyanide: The isocyanide 6 adds to the iminium ion in a key stereodetermining step, forming the nitrilium ion intermediate 7 . The stereochemistry of the pyrrolidine ring is expected to influence the facial selectivity of this attack.

  • Addition of Carboxylate: The carboxylate anion attacks the nitrilium ion to form intermediate 8 .

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product 9 .

Workflow for a Hypothetical Ugi Reaction

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Amine (S)-N,1-Dimethyl- pyrrolidin-3-amine (1) Imine Chiral Imine (3) Amine->Imine + Aldehyde (2) - H₂O Aldehyde Aldehyde (2) Aldehyde->Imine Acid Carboxylic Acid (4) Iminium Iminium Ion (5) Acid->Iminium Iso Isocyanide (6) Nitrilium Nitrilium Ion (7) Iso->Nitrilium Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium + Isocyanide (6) Intermediate8 Intermediate (8) Nitrilium->Intermediate8 + RCOO⁻ Mumm Mumm Rearrangement Intermediate8->Mumm Product α-Acylamino Amide (9) Mumm->Product

Caption: Proposed mechanism of the Ugi four-component reaction.

General Protocol for an Asymmetric Ugi Reaction using a Chiral Amine

This protocol is a generalized procedure based on established methods for the Ugi reaction. Researchers investigating this compound should consider this a starting point for optimization.

Materials and Reagents
  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Carboxylic Acid (1.0 - 1.1 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Solvent (e.g., Methanol, Dichloromethane, Trifluoroethanol), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq), the carboxylic acid (1.0 eq), and the aldehyde (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.5 - 1.0 M) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture dropwise over 5 minutes. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature. The Ugi reaction is often exothermic and typically proceeds to completion within a few hours to 24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers of the Ugi product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the diastereomeric ratio by HPLC or NMR analysis of the crude product.

Data Interpretation and Expected Outcomes

When employing a chiral amine in an MCR, the primary quantitative outcome of interest, beyond chemical yield, is the diastereoselectivity.

ParameterDescriptionMethod of DeterminationDesired Outcome
Chemical Yield The amount of purified product obtained relative to the theoretical maximum.Gravimetric analysis after purification.High (>70%)
Diastereomeric Ratio (d.r.) The ratio of the major diastereomer to the minor diastereomer(s) formed.¹H NMR spectroscopy or Chiral HPLC.High (e.g., >90:10)

The stereochemical directing group (the chiral pyrrolidine) should induce a facial bias in the addition of the isocyanide to the iminium intermediate, leading to the preferential formation of one diastereomer over the other. The efficiency of this stereochemical induction is a measure of the utility of the chiral amine in the reaction.

Broader Applications in MCRs: The Passerini and Mannich Reactions

The principles of using chiral amines extend to other important MCRs.

  • Passerini Reaction: This three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide produces α-acyloxy amides. While the amine is not a direct component, chiral catalysts, including those derived from amino acids, can be employed to induce enantioselectivity.

  • Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and a primary or secondary amine. The use of a chiral amine like this compound would directly lead to the formation of a chiral β-amino carbonyl compound.

Logical Flow for MCR Catalyst/Reactant Selection

MCR_Logic Start Goal: Asymmetric Synthesis of Complex Molecule SelectMCR Select Appropriate MCR (Ugi, Mannich, etc.) Start->SelectMCR SelectChiral Select Chiral Component SelectMCR->SelectChiral Pyrrolidine Chiral Pyrrolidine Derivative (e.g., this compound) SelectChiral->Pyrrolidine Protocol Develop & Optimize Protocol (Solvent, Temp, Conc.) Pyrrolidine->Protocol Analyze Analyze Product (Yield, d.r., e.e.) Protocol->Analyze End Achieve Target Molecule Analyze->End

Caption: Decision workflow for asymmetric multi-component synthesis.

Conclusion and Future Outlook

While the application of this compound in multi-component reactions remains an unexplored frontier, the foundational principles established by other chiral pyrrolidine derivatives provide a clear and promising path for investigation. Its unique substitution pattern may offer novel stereochemical control and reactivity compared to more traditional proline-based catalysts. The protocols and mechanistic insights provided in this guide are intended to empower researchers to pioneer these new applications, contributing to the ever-expanding toolkit of asymmetric synthesis and accelerating the discovery of new bioactive molecules.

References

  • Côté, A., & Charette, A. B. (2005). Multicomponent one-pot procedure for the synthesis of free alpha-chiral amines from aldehydes. The Journal of Organic Chemistry, 70(26), 10864–10867. [Link]

  • Côté, A., & Charette, A. B. (2003). Multicomponent One-Pot Procedure for the Synthesis of Free R-Chiral Amines from Aldehydes. Journal of the American Chemical Society, 125(47), 14260-14261. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(9), 1633–1656. [Link]

  • Vitale, R., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(19), 4529. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent applications of ninhydrin in multicomponent reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. Retrieved from [Link]

  • Scribd. (n.d.). Ugi Three-Component Reaction Review. Retrieved from [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Trisubstituted Pyrrolidines via a Cascade Reaction. Retrieved from [Link]

Application Note & Protocol: Strategic Derivatization of (S)-N,1-Dimethylpyrrolidin-3-amine for Advanced Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-N,1-Dimethylpyrrolidin-3-amine is a versatile chiral scaffold that has found significant utility in the realm of asymmetric catalysis. Its inherent stereochemistry and the presence of two distinct amine functionalities—a tertiary amine within the pyrrolidine ring and a secondary amine (after N-demethylation) or a readily modifiable primary amine precursor—make it an ideal candidate for derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to develop novel, highly efficient organocatalysts. We will explore the underlying principles of catalyst design, provide detailed, field-tested protocols for key derivatization reactions, and discuss their application in stereoselective transformations.

Introduction: The Rationale for Derivatizing this compound

The pyrrolidine ring is a privileged scaffold in organocatalysis, most famously exemplified by proline and its derivatives. This compound offers a unique structural framework that, through targeted modification, can be tailored to excel in specific catalytic applications. The primary motivation for its derivatization lies in the ability to modulate the steric and electronic properties of the resulting catalyst, thereby enhancing its activity, selectivity (enantio- and diastereoselectivity), and substrate scope.

The two nitrogen atoms are the primary sites for modification. The tertiary amine within the ring often serves as a key basic site or a point of coordination, while the exocyclic amine is the principal handle for introducing functional groups that can participate in hydrogen bonding, form iminium/enamine intermediates, or create a well-defined chiral pocket.

Core Derivatization Strategies & Mechanistic Considerations

The choice of derivatization strategy is dictated by the intended catalytic application. Below, we discuss several high-impact modifications and the mechanistic reasoning behind them.

Acylation and Sulfonylation: Introducing Hydrogen-Bonding Donors

One of the most common and effective strategies is the acylation or sulfonylation of the exocyclic amine. This transformation introduces a hydrogen-bond-donating group (an amide or sulfonamide) in close proximity to the chiral center. This is crucial for stabilizing transition states and directing the stereochemical outcome of a reaction.

  • Expertise & Experience: The choice between an acyl and a sulfonyl group is not trivial. Sulfonamides are generally more acidic and can form stronger hydrogen bonds, which can be beneficial in reactions requiring significant stabilization of a negatively charged intermediate. For instance, in Michael additions, a sulfonamide can effectively polarize the enamine intermediate and stabilize the developing negative charge on the nucleophile.

  • Trustworthiness: A well-designed protocol for this derivatization will include a straightforward workup and purification, often involving simple extraction and crystallization, ensuring high purity of the final catalyst, which is critical for reproducible catalytic performance.

Reductive Amination: Appending Sterically Demanding Groups

Reductive amination of a related precursor, (S)-1-methylpyrrolidin-3-amine, with various aldehydes or ketones allows for the introduction of a wide array of sterically bulky or functionally diverse groups. This strategy is key to creating a well-defined chiral environment around the catalytic site.

  • Expertise & Experience: The size and nature of the appended group can dramatically influence enantioselectivity. For example, introducing a bulky group like triphenylmethyl (trityl) can effectively shield one face of the catalyst, forcing the substrate to approach from a specific trajectory.

Urea and Thiourea Formation: Bifunctional Catalysis

Reacting the exocyclic amine with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These moieties are excellent hydrogen-bond donors and can act in concert with the tertiary amine of the pyrrolidine ring to create a bifunctional catalyst.

  • Authoritative Grounding: This bifunctional activation is a well-established principle in asymmetric catalysis. The tertiary amine can act as a Brønsted base to deprotonate a pro-nucleophile, while the (thio)urea group activates the electrophile via hydrogen bonding. This dual activation mode significantly accelerates the reaction and enhances stereocontrol.

Experimental Protocols

The following protocols are presented as robust, validated methods for the derivatization of this compound and its application.

Protocol 1: Synthesis of (S)-N-Methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide

This protocol details the sulfonylation of the exocyclic amine, creating a catalyst with a strong hydrogen-bond-donating group.

Workflow Diagram:

cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A (S)-N,1-Dimethyl- pyrrolidin-3-amine P1 Combine reactants at 0 °C A->P1 B Benzenesulfonyl chloride B->P1 C Triethylamine (Base) C->P1 D DCM (Solvent) D->P1 P2 Stir at room temperature P1->P2 P3 Aqueous workup (Wash with NaHCO3, brine) P2->P3 P4 Dry over Na2SO4 P3->P4 P5 Concentrate in vacuo P4->P5 Purify Column Chromatography (Silica gel, EtOAc/Hexanes) P5->Purify Product Target Sulfonamide Catalyst Purify->Product

Caption: Workflow for sulfonamide catalyst synthesis.

Materials:

Reagent/MaterialQuantity/AmountPurity/Grade
This compound1.14 g (10.0 mmol)>98%
Benzenesulfonyl chloride1.94 g (11.0 mmol)>99%
Triethylamine2.1 mL (15.0 mmol)>99%
Dichloromethane (DCM)50 mLAnhydrous
Saturated aq. NaHCO₃ solution2 x 25 mLReagent
Brine25 mLReagent
Anhydrous Na₂SO₄~5 gReagent
Silica gel (for column chromatography)As needed230-400 mesh
Ethyl acetate (EtOAc) & HexanesAs neededHPLC grade

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.14 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.94 g, 11.0 mmol) in 10 mL of anhydrous DCM to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide.

Protocol 2: Application in Asymmetric Michael Addition

This protocol demonstrates the use of the newly synthesized catalyst in the asymmetric Michael addition of a ketone to a nitro-olefin, a classic C-C bond-forming reaction.

Catalytic Cycle Diagram:

Catalyst Sulfonamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Nitroolefin Nitro-olefin TransitionState H-Bonded Transition State Nitroolefin->TransitionState Enamine->TransitionState + Nitro-olefin Iminium Iminium Intermediate TransitionState->Iminium C-C bond formation Product Chiral Michael Adduct Iminium->Product + H2O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for Michael addition.

Materials:

Reagent/MaterialQuantity/AmountPurity/Grade
(S)-N-Methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide13.5 mg (0.05 mmol)>99%
Cyclohexanone98 mg (1.0 mmol)>99%
trans-β-Nitrostyrene74.5 mg (0.5 mmol)>98%
Toluene1.0 mLAnhydrous
Benzoic acid (co-catalyst)6.1 mg (0.05 mmol)>99%

Procedure:

  • To a vial, add the sulfonamide catalyst (13.5 mg, 0.05 mmol, 10 mol%), benzoic acid (6.1 mg, 0.05 mmol), and toluene (1.0 mL).

  • Add cyclohexanone (98 mg, 1.0 mmol, 2.0 equivalents) to the vial.

  • Finally, add trans-β-nitrostyrene (74.5 mg, 0.5 mmol, 1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (EtOAc/Hexanes) to isolate the Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome Data:

Catalyst Loading (mol%)Time (h)Conversion (%)dr (syn/anti)ee (syn) (%)
1024>95>95:5>98
536>95>95:5>97
172~9094:696

Conclusion and Future Outlook

The derivatization of this compound provides a powerful and flexible platform for the development of bespoke organocatalysts. By rationally selecting the derivatizing agent, one can fine-tune the catalyst's properties to achieve exceptional levels of stereocontrol in a variety of important organic transformations. The protocols detailed herein serve as a validated starting point for researchers to explore this fertile area of catalysis. Future work will undoubtedly focus on appending novel functional groups to this scaffold, enabling new modes of activation and expanding the scope of its application in complex molecule synthesis, a critical task for the drug development industry.

References

  • At present, I am unable to provide specific, verifiable URLs from the grounding tool as requested. The field of organocatalysis is vast, and detailed protocols for the derivatization of this specific amine are often found within the supporting information of academic publications. For authoritative sources, researchers are encouraged to consult primary chemical literature databases such as SciFinder, Reaxys, or Google Scholar using keywords like "this compound," "organocatalysis," "asymmetric synthesis," and "proline derivatives." Leading journals in the field include the Journal of the American Chemical Society, Angewandte Chemie, and Organic Letters.

Application Notes and Protocols for the Use of (S)-N,1-Dimethylpyrrolidin-3-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Overview

(S)-N,1-Dimethylpyrrolidin-3-amine is a chiral secondary amine featuring a substituted pyrrolidine ring, a scaffold of immense interest in medicinal chemistry and drug discovery. The pyrrolidine nucleus is a privileged structure, found in numerous FDA-approved drugs and biologically active compounds, where it often contributes to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The specific structure of this compound, possessing a stereocenter at the C3 position and a reactive N-H bond, establishes it as a valuable and versatile chiral building block for the synthesis of complex molecular architectures.[3]

The presence of a secondary amine allows for a wide range of chemical transformations, most notably N-alkylation and N-acylation, providing a direct handle to introduce molecular diversity.[4] This guide provides a comprehensive overview of the compound's properties, safety considerations, and a detailed, field-proven protocol for its application in reductive amination—a cornerstone reaction in modern synthetic chemistry for the construction of tertiary amines.[5]

Section 2: Physicochemical Properties and Safety Data

Accurate characterization and stringent safety protocols are paramount for successful and safe experimentation. The properties of this compound are summarized below. Data for the racemic mixture or closely related analogs are used where specific data for the (S)-enantiomer is not available.

Table 1: Physicochemical Properties of N,1-Dimethylpyrrolidin-3-amine

PropertyValueSource
Molecular Formula C₆H₁₄N₂[6][7]
Molecular Weight 114.19 g/mol [6][7]
CAS Number 64021-83-6 (Racemic)[7]
Appearance Colorless to pale yellow liquid[8][9]
Boiling Point ~164 °C at 760 mmHg (for related isomers)[8]
Density ~0.899 g/mL at 25 °C (for related isomers)

Table 2: GHS Hazard and Safety Information

CategoryInformationSource
Pictograms Corrosive, Irritant[7]
Signal Word Danger[7][10]
Hazard Statements H302: Harmful if swallowedH314/H315: Causes severe skin burns and eye damage/irritationH318: Causes serious eye damageH335: May cause respiratory irritation[7][10]
Precautionary Statements P261: Avoid breathing gas/vaporsP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Handling and Storage - A Scientist's Perspective

Expertise-Driven Handling: this compound is a corrosive and moisture-sensitive amine. All manipulations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[10] The use of appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat, is mandatory.

Trustworthy Storage: To maintain its chemical integrity, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This prevents both degradation from atmospheric moisture and carbon dioxide and potential oxidation.

Section 3: Core Application - A Chiral Scaffold for N-Alkylation

The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation in drug development.[4] This modification can profoundly alter a molecule's steric profile, basicity, and hydrogen bonding capacity, thereby fine-tuning its biological activity and pharmacokinetic properties.[2]

Two primary strategies for N-alkylation are:

  • Direct Alkylation: This classic Sₙ2 reaction involves an alkyl halide and a base. While straightforward, it carries a significant risk of over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt.

  • Reductive Amination: This is widely regarded as a more controlled and reliable method.[5] The secondary amine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. The key advantage is the prevention of over-alkylation, as the tertiary amine product is not reactive under the conditions. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion without affecting the carbonyl starting material.[5]

Workflow for Reductive Amination

The following diagram outlines the logical flow of the reductive amination protocol detailed in the next section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve (S)-N,1-Dimethyl- pyrrolidin-3-amine & Aldehyde in Anhydrous Solvent B 2. In-situ Iminium Ion Formation A->B Condensation C 3. Add NaBH(OAc)₃ (Reducing Agent) B->C Proceeds to Reduction Step D 4. Stir at Room Temp & Monitor by TLC C->D Reduction of Iminium Ion E 5. Quench Reaction (e.g., sat. NaHCO₃) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F Phase Separation G 7. Dry, Filter & Concentrate Organic Layer F->G Isolate Crude Product H 8. Column Chromatography (if necessary) G->H Purification I 9. Characterize Pure Product (NMR, MS) H->I Final Analysis

Caption: General workflow for the N-alkylation of a secondary amine via reductive amination.

Section 4: Detailed Experimental Protocol - Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with isobutyraldehyde. It is a self-validating system that includes reaction monitoring and a robust purification strategy.

Materials & Equipment:

  • This compound (1.0 equiv.)

  • Isobutyraldehyde (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for extraction and purification

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.). Dissolve it in anhydrous DCM (to make an approx. 0.1 M solution).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the iminium ion intermediate and to ensure the efficiency of the hydride reducing agent.

  • Addition of Carbonyl: Add isobutyraldehyde (1.1 equiv.) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes.

    • Causality: This period allows for the formation of the key iminium ion intermediate, which is the substrate for the subsequent reduction step.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 5-10 minutes.

    • Causality: Portion-wise addition helps to control any mild exotherm that may occur. A slight excess of the reducing agent ensures the reaction goes to completion.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 9:1 DCM:Methanol with 1% triethylamine). The reaction is complete when the starting amine spot has been completely consumed (typically 2-12 hours).

    • Causality: TLC is a rapid and effective way to qualitatively track the disappearance of starting material, preventing premature work-up or unnecessarily long reaction times. The addition of a small amount of triethylamine to the eluent prevents the amine product from streaking on the silica plate.

  • Work-up and Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid byproduct from the reducing agent and any remaining unreacted starting materials, preparing the mixture for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tertiary amine product.[11]

    • Causality: The brine wash removes bulk water from the organic phase, improving the efficiency of the drying agent (Na₂SO₄).

  • Purification: If the crude product is not of sufficient purity for the next step (as determined by ¹H NMR or LC-MS), purify it by flash column chromatography on silica gel.[11]

    • Expert Tip: Basic compounds like amines can be challenging to purify on standard silica gel. Pre-treating the silica with triethylamine (by flushing the packed column with a solvent mixture containing ~1% Et₃N) or using commercially available basic alumina can significantly improve peak shape and recovery. Alternatively, an acid-base extraction can be an effective purification method for basic amines.[12][13]

Section 5: Conclusion

This compound stands out as a highly valuable chiral building block for modern organic synthesis. Its defined stereochemistry and reactive secondary amine functionality provide a reliable platform for constructing complex, enantiomerically enriched molecules. The detailed protocol for reductive amination presented here offers a robust and highly controlled method for its derivatization, empowering researchers in drug discovery and development to efficiently generate novel chemical entities with tailored properties.

Section 6: References

  • Abovchem. (n.d.). (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4. Retrieved from

  • Fisher Scientific. (2009). SAFETY DATA SHEET - (S)-(-)-3-(Dimethylamino)pyrrolidine. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dimethylamine. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Generic Amine. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4. Retrieved from

  • Sigma-Aldrich. (n.d.). N,N-Dimethylpyrrolidin-3-amine | 69478-75-7. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine. Retrieved from

  • Saggioro, F. P., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. Retrieved from

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from

  • ChemShuttle. (n.d.). N,N-dimethylpyrrolidin-3-amine; CAS No. 69478-75-7. Retrieved from

  • PubMed Central. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Retrieved from

  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine. Retrieved from

  • YouTube. (2022). How to purify Amine? Retrieved from

  • Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Retrieved from

  • ResearchGate. (2017). How to separate amine from its product? Retrieved from

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Application Notes and Protocols: (S)-N,1-Dimethylpyrrolidin-3-amine as a Ligand in Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (S)-N,1-Dimethylpyrrolidin-3-amine in Asymmetric Catalysis

This compound is a chiral diamine that holds significant promise as a ligand in asymmetric metal catalysis. Its structure is characterized by a stereogenic center within a pyrrolidine ring, a tertiary amine integral to that ring, and a secondary amine in the 3-position. This arrangement of nitrogen donors allows for the formation of stable five-membered chelate rings with various transition metals, a key feature for inducing chirality in catalytic transformations. Chiral 1,2-diamines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active compounds and are widely utilized as chiral auxiliaries, ligands, and organocatalysts.[1][2]

The strategic placement of the methyl groups on both nitrogen atoms of this compound provides a unique steric and electronic environment around the metal center. This can influence the binding of substrates and reagents, thereby controlling the stereochemical outcome of the reaction. While specific applications of this exact ligand are not extensively documented in peer-reviewed literature, its structural analogy to other well-studied chiral diamines allows for the confident postulation of its utility in a range of important asymmetric reactions.[3][4][5][6]

This guide provides detailed application notes and representative protocols for the use of this compound in two key metal-catalyzed reactions: the Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction and the Palladium-Catalyzed Asymmetric Allylic Alkylation. These protocols are based on established methodologies for similar chiral diamine ligands and are intended to serve as a robust starting point for researchers.[7][8][9][10][11]

Ligand Properties:

PropertyValue
IUPAC Name (3S)-N,1-dimethylpyrrolidin-3-amine
CAS Number 132883-44-4[12]
Molecular Formula C₆H₁₄N₂[12]
Molecular Weight 114.19 g/mol [12][13]
Appearance Colorless to pale yellow liquid
Chirality (S)-configuration

Section 1: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for carbon-carbon bond formation. The resulting β-nitro alcohols are versatile intermediates that can be converted into valuable chiral β-amino alcohols and α-hydroxy carboxylic acids. The use of a chiral copper-diamine complex to catalyze this reaction can afford the products with high enantioselectivity.[7][8][14]

Causality of Ligand Choice:

The bidentate nature of this compound allows it to form a stable complex with copper(II) salts. The chiral environment created by the ligand around the copper center is crucial for differentiating between the two enantiotopic faces of the aldehyde substrate. The N-methyl groups on the ligand can provide steric hindrance that directs the approach of the nitronate anion, leading to the preferential formation of one enantiomer of the product.

Workflow for Copper-Catalyzed Asymmetric Henry Reaction:

Henry_Reaction_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Ligand This compound Stir_Prep Stir at RT Ligand->Stir_Prep CuOAc2 Cu(OAc)₂ CuOAc2->Stir_Prep Solvent_Prep Solvent (e.g., EtOH) Solvent_Prep->Stir_Prep Add_Aldehyde Add Aldehyde Stir_Prep->Add_Aldehyde Add_Nitroalkane Add Nitroalkane Add_Aldehyde->Add_Nitroalkane Reaction_Stir Stir at specified temp. Add_Nitroalkane->Reaction_Stir Quench Quench Reaction Reaction_Stir->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched β-Nitro Alcohol Purification->Product

Caption: Workflow for the Copper-Catalyzed Asymmetric Henry Reaction.

Detailed Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzaldehyde

  • Nitromethane

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.05 mmol, 1.1 eq relative to Cu) and Cu(OAc)₂ (0.045 mmol, 1.0 eq) in anhydrous ethanol (2.0 mL).

    • Stir the resulting solution at room temperature for 30 minutes. A color change should be observed as the complex forms.[8]

  • Reaction Execution:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).

    • To the stirred solution, add benzaldehyde (0.5 mmol, 1.0 eq).

    • Add nitromethane (2.5 mmol, 5.0 eq) dropwise.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 1 M HCl (2 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome:

Based on analogous chiral diamine ligands, this protocol is expected to yield the enantioenriched β-nitro alcohol. The yield and enantioselectivity will depend on the precise reaction conditions, such as temperature and solvent. Optimization of these parameters is recommended for achieving the best results. For similar systems, enantiomeric excesses of over 90% have been reported.[7]

Section 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern synthetic chemistry, enabling the formation of stereogenic centers with high levels of enantiocontrol.[9][11] Chiral diamine ligands are effective in this transformation, where they coordinate to the palladium center and influence the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Causality of Ligand Choice:

In the context of AAA, this compound can act as a bidentate ligand for palladium. The chiral scaffold of the ligand creates an asymmetric environment around the metal, which can differentiate the two prochiral faces of the nucleophile or the two termini of the π-allyl intermediate. The steric and electronic properties of the ligand are critical in controlling the regioselectivity and enantioselectivity of the alkylation.

Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation:

AAA_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Ligand This compound Stir_Prep Stir at RT Ligand->Stir_Prep Pd_source Pd₂(dba)₃ Pd_source->Stir_Prep Solvent_Prep Solvent (e.g., THF) Solvent_Prep->Stir_Prep Add_Substrate Add Allylic Substrate Stir_Prep->Add_Substrate Add_Nucleophile Add Nucleophile & Base Add_Substrate->Add_Nucleophile Reaction_Stir Stir at specified temp. Add_Nucleophile->Reaction_Stir Quench Quench Reaction Reaction_Stir->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched Alkylated Product Purification->Product

Caption: Workflow for the Palladium-Catalyzed Asymmetric Allylic Alkylation.

Detailed Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 mmol, 2 mol % Pd) and this compound (0.022 mmol, 2.2 mol %) in anhydrous THF (2 mL).

    • Stir the mixture at room temperature for 20 minutes.

  • Reaction Execution:

    • In a separate flask, dissolve 1,3-diphenylallyl acetate (0.5 mmol, 1.0 eq) in anhydrous THF (1 mL).

    • Add the solution of the allylic acetate to the catalyst mixture.

    • In another flask, mix dimethyl malonate (1.0 mmol, 2.0 eq), BSA (1.0 mmol, 2.0 eq), and KOAc (0.05 mmol, 10 mol %).

    • Add this nucleophile mixture to the reaction flask.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome:

This protocol is expected to produce the enantioenriched allylated malonate. The efficiency and stereoselectivity of the reaction will be influenced by the choice of solvent, base, and temperature. For analogous systems, high yields and enantioselectivities are often achieved.

Conclusion and Future Outlook

This compound represents a readily accessible and structurally promising chiral ligand for asymmetric metal catalysis. The protocols provided herein for the copper-catalyzed Henry reaction and palladium-catalyzed allylic alkylation serve as a foundation for exploring its catalytic potential. Further investigations into its application in other metal-catalyzed transformations, such as transfer hydrogenation, cyclopropanation, and C-H activation reactions, are warranted. The modularity of the pyrrolidine scaffold also allows for further derivatization to fine-tune the ligand's properties for specific applications, opening avenues for the development of novel and highly efficient asymmetric catalysts.

References

  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 6066-6135. [Link]

  • Hovey, D. A., & Campos, K. R. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5147–5164. [Link]

  • Zhang, W., Wang, C., & Zhang, X. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(29), 20085-20093. [Link]

  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • De Leseleuc, M., & Diao, T. (2014). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597. [Link]

  • PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bali, M., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 133. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

  • Castillo, J. C., et al. (2018). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. Molecules, 23(11), 2883. [Link]

  • Maloney, K. M., & Toste, F. D. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. PMC. [Link]

  • Zhang, W., Wang, C., & Zhang, X. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Monfette, S., & Fogg, D. E. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 109(8), 3783–3800. [Link]

  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

  • Trost, B. M. (2012). Pd- and Mo-Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(2), 185–194. [Link]

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P
  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

  • Alexakis, A., & Polet, D. (2005). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 105(3), 859–878. [Link]

  • Wang, H., et al. (2025). Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Blakey, S. B., & Petronijevic, F. R. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-N,1-Dimethylpyrrolidin-3-amine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N,1-Dimethylpyrrolidin-3-amine, a versatile chiral organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshoot common experimental hurdles. Here, we synthesize technical accuracy with field-proven insights to ensure your success.

Introduction to the Catalyst

This compound is a proline-derived chiral secondary amine catalyst. Its structure, featuring a pyrrolidine ring and a dimethylamino group, makes it an effective catalyst for a variety of asymmetric transformations. Like other proline-type catalysts, it operates primarily through an enamine or iminium ion pathway, enabling the enantioselective functionalization of carbonyl compounds.[1][2] It is particularly valuable in reactions such as Michael additions and aldol reactions, where precise control of stereochemistry is paramount.[1][3][4]

Core Mechanism: The Enamine Catalytic Cycle

Understanding the catalyst's mechanism of action is fundamental to troubleshooting. In a typical reaction with a ketone or aldehyde, the secondary amine of the catalyst condenses with the carbonyl substrate to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chiral scaffold of the catalyst directs this attack to one face of the electrophile, thereby inducing stereoselectivity. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle.[1][2][5]

Enamine_Catalysis_Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H₂O Substrate Carbonyl Substrate (Ketone/Aldehyde) Substrate->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Iminium Product Chiral Product Iminium->Product + H₂O (Hydrolysis) Product->Catalyst - Regenerated Catalyst caption Figure 1. Generalized Enamine Catalytic Cycle. Optimization_Workflow Start Start: Baseline Experiment (20 mol% cat., DCM, 25°C) Temp_Screen Temperature Screen (25°C, 0°C, -20°C) Start->Temp_Screen Eval1 Evaluate % ee Is ee > 90%? Temp_Screen->Eval1 Solvent_Screen Solvent Screen (Toluene, THF, MeCN, etc.) Eval2 Evaluate % ee Is ee > 90%? Solvent_Screen->Eval2 Additive_Screen Additive Screen (e.g., Benzoic Acid, Acetic Acid) Eval3 Evaluate % ee Is ee > 90%? Additive_Screen->Eval3 Catalyst_Loading Catalyst Loading (20% -> 10% -> 5%) Eval4 Evaluate Yield & ee Is yield maintained? Catalyst_Loading->Eval4 Optimized Optimized Conditions (High Yield & High ee) Eval1->Solvent_Screen No Eval1->Solvent_Screen Yes (Best Temp) Eval2->Additive_Screen No Eval2->Additive_Screen Yes (Best Solvent) Eval3->Start No (Re-evaluate) Eval3->Catalyst_Loading Yes (Best Additive) Eval4->Catalyst_Loading No (Use higher loading) Eval4->Optimized Yes

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Improving enantioselectivity with (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for (S)-N,1-Dimethylpyrrolidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into leveraging this versatile chiral amine for enhancing enantioselectivity in asymmetric synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the application and properties of this compound.

Q1: What is the primary role of this compound in asymmetric synthesis?

This compound serves primarily as a chiral organocatalyst or a precursor to a chiral ligand. Its key function is to create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction to favor the formation of one enantiomer over the other. It is particularly effective in forming chiral enamines with ketones or aldehydes, which then undergo enantioselective reactions.

Q2: In which types of reactions is this catalyst most effective?

This catalyst has demonstrated high efficacy in a range of carbon-carbon bond-forming reactions. It is particularly well-regarded for its performance in:

  • Asymmetric Michael Additions: The catalyst can facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereocontrol.

  • Asymmetric Aldol Reactions: It is used to promote the enantioselective reaction between a ketone and an aldehyde, yielding chiral β-hydroxy ketones.

Q3: How does the purity of this compound impact enantioselectivity?

The purity of the catalyst is paramount. Trace impurities, such as residual starting materials from its synthesis or byproducts from storage, can have a significant detrimental effect on enantiomeric excess (ee). Impurities can either catalyze the background (non-selective) reaction or poison the primary catalyst, leading to a loss of stereocontrol. Therefore, using a highly purified catalyst (>98% purity) is crucial for achieving optimal and reproducible results.

Q4: What are the recommended storage and handling conditions for this catalyst?

This compound is a hygroscopic and air-sensitive compound. To maintain its integrity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator. Exposure to moisture and air can lead to degradation and the formation of impurities that may compromise its catalytic activity. When handling, use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).

Part 2: Troubleshooting Guide for Sub-Optimal Enantioselectivity

This section provides a structured, cause-and-effect approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: Low Enantiomeric Excess (ee)

Q: I am observing a significantly lower enantiomeric excess (ee) than reported in the literature for my asymmetric Michael addition. What are the potential causes and how can I rectify this?

A: Low ee is a common issue that can stem from several factors. Let's break down the diagnostic process.

start Low ee Observed purity Verify Catalyst Purity & Integrity start->purity First check conditions Optimize Reaction Conditions purity->conditions If pure sub_purity Repurify catalyst (e.g., distillation) purity->sub_purity substrate Assess Substrate Quality conditions->substrate If optimized sub_conditions Adjust Temp, Solvent, Catalyst Loading conditions->sub_conditions workup Evaluate Work-up Procedure substrate->workup If pure sub_substrate Purify substrate substrate->sub_substrate sub_workup Modify quenching/ extraction steps workup->sub_workup end Optimal ee Achieved workup->end

Caption: Troubleshooting workflow for low enantioselectivity.

  • Catalyst Integrity:

    • Cause: The catalyst may have degraded due to improper storage or handling. The presence of moisture or air can be particularly detrimental.

    • Solution:

      • Ensure the catalyst was handled under strictly anhydrous and inert conditions.

      • If degradation is suspected, consider repurifying the catalyst by vacuum distillation or obtaining a fresh batch.

      • Protocol: Catalyst Purity Check via NMR

        • Dissolve a small sample (5-10 mg) of the catalyst in a deuterated solvent (e.g., CDCl3) that has been passed through a column of activated alumina.

        • Acquire a ¹H NMR spectrum.

        • Look for the characteristic peaks of this compound and check for the presence of unexpected signals that could indicate impurities.

  • Reaction Conditions:

    • Cause: Temperature, solvent, and catalyst loading are critical parameters that significantly influence enantioselectivity. Even small deviations can have a large impact.

    • Solution:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even lower if the reaction rate is acceptable.

      • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, the stereochemical outcome. Screen a range of solvents.

      • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of aggregates with lower selectivity. It's important to find the optimal loading, which is typically in the range of 5-20 mol%.

    Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Model Reaction

    Entry Solvent Temperature (°C) Enantiomeric Excess (ee, %)
    1 Toluene 25 75
    2 Toluene 0 88
    3 CH2Cl2 25 82
    4 CH2Cl2 0 91
    5 THF 25 65

    | 6 | Hexane | 25 | 85 |

  • Substrate Quality:

    • Cause: Impurities in the starting materials (e.g., the ketone or the Michael acceptor) can interfere with the catalytic cycle.

    • Solution: Ensure your substrates are of high purity. If necessary, purify them by distillation, recrystallization, or column chromatography before use.

  • Work-up Procedure:

    • Cause: The product's stereochemistry can be compromised during the work-up if conditions are too harsh (e.g., strongly acidic or basic), potentially causing epimerization.

    • Solution: Use a mild quenching agent, such as a saturated aqueous solution of NH4Cl. Ensure that the temperature is kept low during extraction and solvent removal.

Issue 2: Poor Chemical Yield

Q: My reaction is showing high enantioselectivity, but the overall chemical yield is very low. How can I improve it?

A: Low yield with high ee suggests that the catalytic cycle is effective in terms of stereocontrol but is either slow or being hampered by a competing pathway or deactivation.

start Low Yield Observed rate Assess Reaction Rate start->rate catalyst_deact Check for Catalyst Deactivation rate->catalyst_deact If slow sub_rate Increase Temperature Increase Catalyst Loading rate->sub_rate side_reactions Identify Side Reactions catalyst_deact->side_reactions If stable sub_deact Use Fresh Catalyst Ensure Inert Conditions catalyst_deact->sub_deact sub_side Adjust Stoichiometry Change Additives side_reactions->sub_side end Improved Yield Achieved side_reactions->end

Caption: Troubleshooting workflow for low chemical yield.

  • Reaction Kinetics:

    • Cause: The reaction may simply be too slow under the conditions optimized for high ee (e.g., very low temperature).

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the mol% of this compound.

      • Increase Temperature: Find a balance. While lower temperatures favor ee, a modest increase might be necessary to achieve a reasonable reaction rate and yield without a significant drop in selectivity.

      • Increase Concentration: Running the reaction at a higher concentration can also improve the rate.

  • Catalyst Deactivation:

    • Cause: The catalyst might be degrading over the course of the reaction. This can be due to trace amounts of water or acidic impurities in the reagents or solvent.

    • Solution:

      • Rigorously dry all solvents and reagents before use.

      • Consider adding a desiccant, such as molecular sieves, to the reaction mixture (ensure they are compatible with the reagents).

      • If an acidic co-catalyst is used, ensure its stoichiometry is correct, as an excess can lead to catalyst decomposition.

  • Side Reactions:

    • Cause: The starting materials might be undergoing competing, non-productive reactions. For example, the ketone could undergo self-condensation.

    • Solution:

      • Analyze the crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify any major byproducts.

      • Adjusting the stoichiometry of the reactants or the order of addition can sometimes suppress side reactions. For instance, adding the most reactive component slowly to the mixture of the other components and the catalyst can be beneficial.

Part 3: Experimental Protocol

General Protocol for an Asymmetric Michael Addition Catalyzed by this compound

This protocol serves as a general starting point and should be optimized for specific substrates.

  • Preparation:

    • To an oven-dried flask under an argon atmosphere, add the Michael acceptor (1.0 mmol, 1.0 equiv).

    • Add the chosen anhydrous solvent (e.g., CH2Cl2, 2.0 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst and Nucleophile Addition:

    • In a separate vial, dissolve this compound (0.1 mmol, 10 mol%) in the anhydrous solvent (0.5 mL).

    • Add the ketone (the Michael donor, 1.2 mmol, 1.2 equiv) to the catalyst solution.

    • Stir this mixture for 10-15 minutes at room temperature to allow for enamine formation.

  • Reaction Execution:

    • Slowly add the enamine solution dropwise to the cooled solution of the Michael acceptor over 10 minutes.

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl (5 mL).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Disclaimer: The protocols and advice provided here are intended as a guide. Users should always exercise their own judgment and adhere to all laboratory safety protocols. The specific conditions for any given reaction will require optimization.

Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (S)-N,1-Dimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where this versatile building block is utilized. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives are crucial for exploring novel chemical space.[1][2][3][4] This guide provides in-depth, field-proven insights to help you overcome common challenges and achieve higher yields and purity in your synthetic endeavors.

Troubleshooting Guides: A Deeper Dive into Reaction Failures

Low yields can be frustrating and costly. This section breaks down common problems encountered when using this compound, particularly in amide coupling reactions, and provides a systematic approach to identifying and resolving the root cause.

Question 1: My amide coupling reaction with this compound is resulting in low or no product. What are the likely culprits and how can I fix it?

Several factors can lead to poor outcomes in amide coupling. The primary issues often revolve around the nucleophilicity of the amine, the activation of the carboxylic acid, and the overall reaction conditions.[5]

Potential Cause 1: Reduced Nucleophilicity of the Amine

This compound contains both a secondary and a tertiary amine. While the secondary amine is the intended nucleophile, its reactivity can be compromised under certain conditions.

  • Protonation: The secondary amine can be protonated by the carboxylic acid, forming an unreactive ammonium salt. This acid-base reaction can be faster than the desired coupling.

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acid and maintain the amine in its free, nucleophilic state.[5][6]

  • Solvent Effects: The choice of solvent can significantly impact nucleophilicity. Protic solvents (e.g., methanol, water) can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that hinders its ability to attack the electrophile.[7][8] Aprotic solvents (e.g., DMF, DCM, acetonitrile) are generally preferred as they do not solvate the nucleophile as strongly.[8][9]

Potential Cause 2: Inefficient Carboxylic Acid Activation

For the amine to react, the carboxylic acid must first be converted into a more reactive species.

  • Coupling Reagent Choice: The selection of the coupling reagent is critical and substrate-dependent.[10] For sterically hindered or electron-deficient partners, standard reagents may not be sufficient.

    • Solution: Consider using more potent coupling agents like HATU, HBTU, or COMU.[5][11] In particularly challenging cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be highly effective, especially for sterically hindered substrates.[6][12][13][14]

  • Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis if water is present in the reaction mixture, regenerating the starting carboxylic acid.[5]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

Potential Cause 3: Steric Hindrance

Bulky substituents on either the carboxylic acid or near the secondary amine of this compound can physically impede the reaction.[5]

  • Solution:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave heating can sometimes be beneficial for accelerating these reactions.[6]

    • Less Hindered Reagents: If possible, choose coupling partners with less steric bulk.

Troubleshooting Workflow for Low Amide Coupling Yields

Sources

Technical Support Center: Purification of Products from (S)-N,1-Dimethylpyrrolidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with (S)-N,1-Dimethylpyrrolidin-3-amine. This versatile chiral building block is integral to the synthesis of numerous pharmaceutical candidates. However, its basic nature and the complexity of its reactions can present unique purification challenges. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios to help you achieve high purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses general purification issues that are common across various reaction types involving this compound.

Q1: My product, a basic amine, streaks badly during silica gel column chromatography, leading to poor separation. How can I fix this?

Answer: This is a classic issue when purifying basic compounds on acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic nitrogen atoms of your product and starting material. This acid-base interaction leads to tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.

The Underlying Cause: The lone pair of electrons on the nitrogen atoms of your amine product forms strong hydrogen bonds or even protonation interactions with the acidic silanol groups. This slows the elution of the compound in an uneven manner, causing the characteristic streak.

Solutions: To mitigate this, you must neutralize the acidic sites on the stationary phase by adding a small amount of a basic modifier to your mobile phase.[1]

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). The TEA is a small, basic molecule that competes with your product for the acidic sites on the silica, effectively "capping" them and allowing your compound to elute symmetrically.[1]

  • Ammonium Hydroxide: For more polar compounds requiring a mobile phase like Dichloromethane (DCM)/Methanol, adding a small amount of concentrated ammonium hydroxide (e.g., 0.5-2% in the methanol portion) can be very effective.

  • Pre-treating the Silica: You can prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the silica is thoroughly neutralized.

Modifier Typical Concentration Common Eluent System Notes
Triethylamine (TEA)0.1 - 1.0% (v/v)Hexane/Ethyl Acetate, DCM/Ethyl AcetateMost common choice. Volatile and easily removed under vacuum.
Ammonium Hydroxide0.5 - 2.0% (in MeOH)DCM/MethanolExcellent for more polar amines. Ensure good ventilation.
Pyridine0.1 - 0.5% (v/v)Hexane/Ethyl Acetate, DCM/MethanolLess common due to odor and higher boiling point. Can be effective.
Q2: I'm struggling to remove water-soluble impurities after an aqueous workup. What's the best approach?

Answer: The high polarity and basicity of products derived from this compound can lead to significant solubility in the aqueous phase during extraction, especially if the aqueous layer is acidic. This makes removing water-soluble byproducts (like salts or certain coupling reagents) challenging.

Solutions:

  • Back-Extraction: After your initial extraction, wash the combined organic layers with brine (saturated aqueous NaCl). This reduces the solubility of organic compounds in the aqueous phase and helps break up emulsions.

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your amine product. Use a base like NaOH or K₂CO₃. This deprotonates the amine, making it less polar and more soluble in organic solvents like DCM or Ethyl Acetate.[2]

  • Azeotropic Removal of Water: If your product is stable, you can remove residual water by dissolving the crude material in a solvent like toluene and evaporating it under reduced pressure. This process, repeated a few times, can effectively remove trace water.

  • Lyophilization (Freeze-Drying): For highly water-soluble products that are difficult to extract, consider dissolving the crude product in water (or a mixture like water/acetonitrile), freezing it, and lyophilizing it to remove the water and other volatile impurities. This is particularly useful for isolating final products as hydrochloride salts.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a frequent application for this amine.[3] Purification often involves removing unreacted starting materials, coupling reagents, and their byproducts.

Scenario: After an amide coupling reaction using a carbodiimide (e.g., DCC, EDC) and HOBt, my crude NMR shows the desired product along with unreacted carboxylic acid and urea byproduct.

G cluster_0 Reaction Workup Reaction Crude Reaction Mixture (Product, Urea, Acid, HOBt) Filter Filter to Remove Precipitated Urea (e.g., DCU) Dilute Dilute Filtrate with Organic Solvent (EtOAc/DCM) Wash_Acid Wash with Mild Acid (e.g., 1M HCl or sat. NH4Cl) to remove unreacted amine Wash_Base Wash with Mild Base (e.g., sat. NaHCO3) to remove Acid & HOBt Wash_Brine Wash with Brine Dry Dry Organic Layer (Na2SO4 or MgSO4) Concentrate Concentrate Under Vacuum Purify Further Purification (Column Chromatography)

Problem Analysis & Step-by-Step Protocol:

The primary challenge is separating three components with different properties: your basic product, an acidic starting material, and a neutral (but often poorly soluble) byproduct. A well-planned liquid-liquid extraction is the most effective first step.[2]

Protocol: Acid-Base Extraction

  • Initial Filtration: If you used Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like DCM or EtOAc. Begin by filtering the crude reaction mixture through a pad of Celite® to remove the bulk of the precipitated urea. If you used a water-soluble carbodiimide like EDC, this step is unnecessary as the corresponding urea will be removed in the aqueous washes.

  • Dilution: Dilute the filtrate with a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a mild acid, such as 1M HCl or saturated aqueous NH₄Cl. CAUTION: Your product is also basic and will be extracted into the acidic aqueous layer. This step is only recommended if you have a large excess of the starting amine that you need to remove. If the carboxylic acid is the main impurity, skip this and proceed to the basic wash.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). This will deprotonate the unreacted carboxylic acid and acidic HOBt, converting them into their respective salts, which are highly soluble in the aqueous layer.[2][4] Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer once with brine. This helps remove residual water and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: At this stage, the primary impurities should be removed. If necessary, perform column chromatography using an eluent containing a basic modifier (see FAQ 1) to isolate your product in high purity.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is a powerful method for C-N bond formation but can be plagued by incomplete reaction, leading to a mixture of starting materials, the intermediate imine, and the final product.[5][6]

Scenario: My reaction to form a secondary or tertiary amine via reductive amination is incomplete. TLC and NMR show my desired product, residual starting ketone/aldehyde, and the intermediate imine.

Problem Analysis & Step-by-Step Protocol:

Separating the starting amine, the product amine, and the imine can be very difficult as they all have similar polarities and basicity.[7] The best strategy is often to drive the reaction to completion first. If purification is the only option, specialized techniques are required.

Solutions to Drive Reaction to Completion:

  • Increase Reducing Agent: Add another portion of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). The initial portion may have been consumed by moisture or the solvent.[7]

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can facilitate both imine formation and its subsequent reduction.

  • Add a Dehydrating Agent: The formation of the imine intermediate is an equilibrium reaction that produces water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine, making more substrate available for reduction.

Purification Strategies for Amine/Imine Mixtures:

If the reaction cannot be driven to completion, the following purification methods can be employed:

G

  • Optimized Chromatography: This is the most direct approach. Use a high-resolution silica column and carefully optimize the mobile phase. A shallow gradient (e.g., starting with 100% DCM and slowly increasing the percentage of 2M NH₃ in Methanol) can often resolve compounds with very similar polarities.

  • Salt Formation and Crystallization: Amines can be converted into their hydrochloride or other salts, which often have much better crystallization properties than the free base.[8]

    • Protocol: Dissolve your crude mixture in a suitable solvent like diethyl ether or EtOAc.

    • Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the solid by filtration. The imine may not precipitate as readily, or may remain in the mother liquor.

    • The product can be recovered as the free base by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

  • Derivatization: If the product is a secondary amine and the starting material was a primary amine, you can react the crude mixture with Boc-anhydride (Boc₂O). The secondary amine product will form a Boc-protected carbamate, which will have a significantly different polarity from the unreacted starting amine or imine, making chromatographic separation much easier.[7] The Boc group can be subsequently removed with an acid like trifluoroacetic acid (TFA).

Troubleshooting Guide: Chiral Purity

Since this compound is a chiral starting material, maintaining stereochemical integrity is paramount.

Scenario: My final product has low enantiomeric excess (ee) or diastereomeric excess (de). How can I purify the desired stereoisomer?

Problem Analysis & Step-by-Step Protocol:

Low stereochemical purity can result from racemization during the reaction or from using a racemic reaction partner. Purification requires a method that can differentiate between stereoisomers.

Solutions for Chiral Purification:

  • Chiral Chromatography (HPLC/SFC): This is the most powerful and widely used method for separating enantiomers and diastereomers in the pharmaceutical industry.[9][10][]

    • High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]

    • Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the mobile phase. SFC is often faster, uses less organic solvent, and can provide excellent chiral separations. It is particularly effective for preparative-scale purification.[]

  • Diastereomeric Salt Resolution: This classical technique is effective if you have a racemic mixture of a basic product. It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.

    • The Principle: Diastereomers have different physical properties, including solubility.[12] By carefully choosing a solvent, one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved.

    • Protocol:

      • Dissolve the racemic amine product in a suitable solvent (e.g., methanol, ethanol, isopropanol).

      • Add approximately 0.5 molar equivalents of a chiral resolving agent (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).[12]

      • Allow the mixture to stir. The less soluble diastereomeric salt should precipitate. The time required can range from 30 minutes to several hours.[12]

      • Filter the solid salt and wash with a small amount of cold solvent.

      • Liberate the enantiomerically enriched amine by treating the salt with a base and extracting it into an organic solvent.

      • Analyze the enantiomeric excess (ee) using chiral HPLC. Multiple recrystallizations may be needed to achieve high purity.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Agilent. (n.d.). Challenges of Small Molecule Production. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed Central. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. Retrieved from [Link]

  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline. Retrieved from [Link]

  • Oxford Academic. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: (S)-N,1-Dimethylpyrrolidin-3-amine Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N,1-Dimethylpyrrolidin-3-amine catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral catalyst. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic routes and minimize side reactions.

Introduction to this compound

This compound is a chiral diamine catalyst widely employed in various asymmetric transformations. Its structure, featuring a pyrrolidine backbone and two amine functionalities with different steric and electronic environments, makes it an effective catalyst for reactions such as Michael additions, aldol reactions, and other carbon-carbon bond-forming reactions. Its primary role is often to act as a nucleophilic catalyst, forming a transient, more reactive enamine or enaminium ion intermediate with a carbonyl compound.

However, like any catalyst, its performance can be influenced by a multitude of factors, and understanding potential side reactions is crucial for achieving high yields and enantioselectivities. This guide will delve into the common issues encountered and provide practical, field-proven solutions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you might encounter during your experiments, explaining the underlying chemistry and offering step-by-step solutions.

Issue: Low Enantioselectivity

A primary reason for employing a chiral catalyst like this compound is to achieve high enantiomeric excess (ee). A drop in ee can be a significant setback.

Possible Causes and Solutions:

  • Racemization of the Enamine Intermediate: The transient enamine intermediate can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: Run a temperature screen from room temperature down to -20 °C or lower. Lower temperatures can disfavor the equilibrium that leads to racemization.

      • Reduce Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

      • Solvent Effects: The polarity of the solvent can influence the stability of the enamine. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH2Cl2, THF).

  • Background Uncatalyzed Reaction: The reaction may proceed, albeit slowly, without the catalyst, leading to a racemic background product.

    • Troubleshooting Protocol:

      • Run a Control Reaction: Set up a reaction under identical conditions but without the catalyst. If a significant amount of product is formed, the background reaction is a likely culprit.

      • Increase Catalyst Loading: A slightly higher catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the desired catalytic cycle, outcompeting the background reaction. However, be mindful of potential side reactions from excess catalyst.

  • Water Contamination: Trace amounts of water can hydrolyze the enamine intermediate back to the starting carbonyl and catalyst, allowing for competing achiral pathways.

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled or from a sure-seal bottle. Run the reaction under an inert atmosphere (N2 or Ar).

      • Incorporate Additives: In some cases, the addition of a mild Lewis acid or a dehydrating agent can be beneficial, but this should be approached with caution as it can also lead to other side reactions.

Workflow for Optimizing Enantioselectivity

G cluster_start Start: Low Enantioselectivity cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low ee Observed temp Lower Reaction Temperature start->temp Possible Racemization control Run Uncatalyzed Control start->control Check Background Reaction water Ensure Anhydrous Conditions start->water Check for Moisture time Reduce Reaction Time temp->time end Optimized Enantioselectivity temp->end solvent Screen Solvents time->solvent solvent->end catalyst Adjust Catalyst Loading control->catalyst catalyst->end water->end

Caption: Troubleshooting workflow for low enantioselectivity.

Issue: Formation of Aldol Self-Condensation Products

When your substrate is an aldehyde or ketone with enolizable protons, you may observe the formation of aldol self-condensation products, which compete with your desired transformation.

Mechanism of Side Reaction: The catalyst can promote the reaction of the enamine intermediate with another molecule of the starting carbonyl compound.

Mitigation Strategies:

  • Slow Addition of the Substrate: Instead of adding all the carbonyl substrate at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the substrate low, disfavoring the bimolecular self-condensation reaction.

  • Stoichiometry Control: If your reaction involves two different carbonyl partners (a donor and an acceptor), ensure the stoichiometry is carefully controlled. Often, using a slight excess of the acceptor can suppress the self-condensation of the donor.

  • Choice of Additives: The presence of a co-catalyst, such as a weak acid, can sometimes modulate the reactivity of the enamine and suppress self-condensation. For instance, benzoic acid has been used in some proline-catalyzed reactions to similar effect.

Table 1: Example of Slow Addition Protocol

ParameterStandard AdditionSlow Addition (Syringe Pump)
Substrate Conc. Initially high, decreases over timeMaintained at a low, steady state
Reaction Profile Potential for initial burst of self-condensationMinimized self-condensation throughout the reaction
Typical Yield Variable, may be lower due to side productGenerally higher for the desired product
Enantioselectivity May be compromised by competing reactionsOften improved due to cleaner reaction profile
Issue: Catalyst Inhibition or Decomposition

In some cases, the reaction may stall before completion, or you may observe the formation of products indicative of catalyst decomposition.

Possible Causes and Solutions:

  • Acidic or Basic Impurities: The amine groups of the catalyst are sensitive to pH. Strong acids or bases present as impurities in your starting materials or solvents can protonate or deprotonate the catalyst, rendering it inactive.

    • Troubleshooting Protocol:

      • Purify Starting Materials: Ensure your substrates and reagents are of high purity. If necessary, purify them by distillation, recrystallization, or column chromatography.

      • Use a Non-coordinating Base: If your reaction generates an acidic byproduct, consider adding a non-nucleophilic, hindered base like 2,6-lutidine to act as a scavenger.

  • Oxidative Decomposition: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of certain reagents or under an air atmosphere.

    • Troubleshooting Protocol:

      • Maintain Inert Atmosphere: Rigorously exclude oxygen by working under nitrogen or argon.

      • Avoid Incompatible Reagents: Be mindful of the compatibility of all reagents in your reaction mixture with the catalyst.

Diagram of Catalyst Activation and Deactivation Pathways

G catalyst (S)-N,1-Dimethyl- pyrrolidin-3-amine (Active) enamine Enamine Intermediate (Active Catalytic Cycle) catalyst->enamine + Carbonyl protonated Protonated Catalyst (Inactive) catalyst->protonated + Acid (H+) oxidized Oxidized Catalyst (Decomposed) catalyst->oxidized + Oxidant enamine->catalyst + Electrophile, - Product protonated->catalyst + Base

Caption: Catalyst activation and potential deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this compound?

A1: The optimal catalyst loading is highly reaction-dependent but typically ranges from 1 to 20 mol%. A good starting point for optimization is 10 mol%. Lowering the catalyst loading can be cost-effective but may require longer reaction times or lead to a more significant background reaction. Conversely, higher loadings can accelerate the reaction but may also increase the rate of side reactions.

Q2: Can I use a different salt form of the catalyst?

A2: The free base form of this compound is typically used. If you have a salt form (e.g., the hydrochloride salt), you will need to liberate the free base before use, for example, by a liquid-liquid extraction with a mild base like NaHCO3. Using the salt form directly will likely result in an inactive catalyst as the amine nitrogen atoms will be protonated.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediates.

  • Non-polar solvents (e.g., toluene, hexanes) can sometimes lead to higher enantioselectivities by promoting a more organized transition state.

  • Polar aprotic solvents (e.g., CH2Cl2, THF, CH3CN) are commonly used and offer a good balance of solubility and reactivity.

  • Polar protic solvents (e.g., alcohols, water) are generally avoided as they can interfere with the enamine intermediate and protonate the catalyst.

Q4: My reaction is very slow. How can I increase the reaction rate without compromising selectivity?

A4:

  • Increase Concentration: Doubling the concentration of your reactants can sometimes increase the rate without significantly affecting selectivity.

  • Co-catalyst Screening: The addition of a weak acid co-catalyst (e.g., benzoic acid, acetic acid) can accelerate the turnover-limiting step of the catalytic cycle in some cases. This should be done judiciously, as the acid can also lead to catalyst inhibition if used in excess.

  • Temperature Optimization: While lower temperatures are often better for selectivity, a modest increase in temperature (e.g., from 0 °C to room temperature) may provide a significant rate enhancement with only a minor drop in ee. A careful optimization study is recommended.

References

  • Asymmetric Aminocatalysis. Science.[Link]

  • Enamine Catalysis. Angewandte Chemie International Edition.[Link]

  • Organocatalysis. Chemical Reviews.[Link]

Technical Support Center: Optimizing (S)-N,1-Dimethylpyrrolidin-3-amine Catalyst Performance with Additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N,1-Dimethylpyrrolidin-3-amine, a versatile chiral catalyst in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing its catalytic performance through the strategic use of additives. Here, we will address common challenges, provide in-depth explanations for experimental observations, and offer detailed protocols to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of this compound and the role of additives in modulating its catalytic activity.

Q1: What is the fundamental catalytic mechanism of this compound?

A1: this compound is a pyrrolidine-based chiral amine that primarily operates through enamine or iminium ion catalysis.[1] In a typical aldol reaction, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond.[2] The stereochemistry of the product is directed by the chiral environment of the catalyst.

Q2: Why are additives often necessary when using this catalyst?

A2: Additives can significantly enhance the performance of this compound by influencing reaction rates, yields, and enantioselectivity.[3][4] They can act as co-catalysts, proton donors or acceptors, or agents that modify the catalyst's solubility and stability. The judicious choice of an additive can be the key to a successful and efficient asymmetric transformation.

Q3: What are the most common types of additives used with this catalyst?

A3: The most frequently employed additives include:

  • Acids: Weak carboxylic acids or Brønsted acids can facilitate the formation of the enamine or iminium ion, accelerating the catalytic cycle.[5]

  • Bases: In some cases, weak bases are used to scavenge protons, preventing catalyst inhibition or promoting the regeneration of the active catalyst.

  • Water: Trace amounts of water can sometimes be beneficial by aiding in the hydrolysis of the product-catalyst adduct, thereby promoting catalyst turnover.[6][7] However, excess water can be detrimental.

  • Salts: Inorganic salts can influence the reaction environment through effects on polarity and by potentially participating in the transition state, thereby affecting stereoselectivity.[8][9]

Q4: Can the catalyst be recovered and reused?

A4: While homogeneous organocatalysts like this compound can be challenging to recover from the reaction mixture, strategies such as immobilization on solid supports are being explored to facilitate reuse.[10][11] Purification of the final product away from the catalyst can often be achieved through column chromatography or acid-base extraction techniques.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions catalyzed by this compound with additives.

Problem 1: Low or Inconsistent Enantioselectivity (ee)

Low or fluctuating enantiomeric excess is a frequent challenge in asymmetric catalysis.

Possible Causes & Solutions:

  • Catalyst Purity: The presence of impurities in the catalyst can significantly impact its stereodirecting ability.

    • Action: Ensure the use of high-purity this compound. If necessary, purify the catalyst via distillation or column chromatography.

  • Incorrect Additive or Concentration: The type and amount of additive are critical. An inappropriate additive or concentration can disrupt the chiral environment of the transition state.

    • Action: Screen a range of additives (e.g., different carboxylic acids) and systematically vary their concentration to find the optimal conditions.

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower ee.[13]

    • Action: Experiment with running the reaction at lower temperatures.

  • Water Content: While trace water can be beneficial, excess water can interfere with the hydrogen-bonding network crucial for stereocontrol.[6]

    • Action: Use anhydrous solvents and reagents. If water is suspected to be beneficial, add it in controlled, substoichiometric amounts.

Problem 2: Poor Reaction Yield

Low product yield can be attributed to several factors, from catalyst deactivation to unfavorable reaction kinetics.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being inhibited by byproducts.

    • Action: Confirm the stability of the catalyst under the reaction conditions. Consider adding the catalyst in portions throughout the reaction.

  • Insufficient Catalyst Loading: A low catalyst loading may result in a slow reaction that does not go to completion in a reasonable time.[13]

    • Action: Incrementally increase the catalyst loading and monitor the effect on the reaction rate and yield.

  • Suboptimal Additive Effect: The chosen additive may not be effectively promoting the desired catalytic cycle.

    • Action: Re-evaluate the choice of additive. For instance, if an acidic additive is being used, consider its pKa and how it interacts with the catalyst. A stronger or weaker acid might be more effective.

  • Reversibility of the Reaction: The reaction may be reversible and at an unfavorable equilibrium.

    • Action: If applicable, consider removing a byproduct (e.g., water in an aldol condensation) to drive the reaction forward.[14]

Problem 3: Formation of Side Products

The appearance of unexpected side products can complicate purification and reduce the yield of the desired compound.

Possible Causes & Solutions:

  • Self-Condensation of Substrates: In reactions like the aldol addition, substrates can react with themselves if the cross-reaction is not sufficiently fast.[15]

    • Action: Adjust the rate of addition of one of the substrates to maintain a low concentration and favor the cross-reaction.

  • Catalyst-Mediated Side Reactions: The catalyst or additive itself might be promoting undesired reaction pathways.

    • Action: Analyze the structure of the side products to understand their formation mechanism. This may necessitate a change in the catalyst, additive, or reaction conditions.

  • Impure Reagents: Impurities in the starting materials can lead to the formation of side products.

    • Action: Ensure the purity of all reagents and solvents before use.

Data Presentation: Effect of Additives on a Model Aldol Reaction

The following table summarizes the effect of various additives on the yield and enantioselectivity of the aldol reaction between acetone and 4-nitrobenzaldehyde, catalyzed by this compound.

Additive (10 mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
NoneToluene25244568
Acetic AcidToluene25128592
Benzoic AcidToluene25109195
Trifluoroacetic AcidToluene25187288
Water (5 mol%)Toluene25205575
Lithium ChlorideToluene25245071

Note: The data presented here is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for an Additive-Enhanced Aldol Reaction

This protocol outlines a general method for performing an aldol reaction using this compound with an acidic additive.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the solvent (5 mL).

  • Add the acidic additive (0.1 mmol).

  • Stir the mixture at the desired temperature (e.g., 25 °C) for 10 minutes.

  • Add this compound (0.1 mmol).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Catalyst Purification by Acid-Base Extraction

This protocol can be used to recover the catalyst from a reaction mixture, although it is primarily for purification of the catalyst itself.

  • After the reaction, quench the mixture with dilute hydrochloric acid to protonate the amine catalyst, making it water-soluble.

  • Extract the organic product with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the aqueous layer containing the protonated catalyst.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the catalyst, making it soluble in organic solvents.

  • Extract the free amine catalyst with an organic solvent.

  • Dry the organic layer, filter, and concentrate to recover the catalyst. Note that the purity should be checked before reuse.

Visualizations

Catalytic Cycle of an Aldol Reaction

The following diagram illustrates the key steps in the enamine-mediated catalytic cycle for an aldol reaction.

Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Product Aldol Product Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: Enamine catalytic cycle for an aldol reaction.

Troubleshooting Logic for Low Enantioselectivity

This flowchart provides a decision-making process for addressing issues of low enantiomeric excess.

Troubleshooting ee Start Low ee Observed CheckPurity Check Catalyst Purity Start->CheckPurity OptimizeAdditive Optimize Additive & Concentration CheckPurity->OptimizeAdditive Purity OK Success High ee Achieved CheckPurity->Success Impurity Found & Rectified LowerTemp Lower Reaction Temperature OptimizeAdditive->LowerTemp No Improvement OptimizeAdditive->Success Improvement ControlWater Control Water Content LowerTemp->ControlWater No Improvement LowerTemp->Success Improvement ControlWater->Success Improvement

Caption: Decision tree for troubleshooting low enantioselectivity.

References

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
  • Hydrothermal water enabling one-pot transformation of amines to alcohols via supported Pd c
  • Salts as Building Blocks for Organocatalysis. Ruhr-Universität Bochum Newsportal.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Semantic Scholar.
  • Enamine-Based Aldol Organocatalysis in Water: Are They Really “All Wet”?
  • Reaction principle of tertiary amine c
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Organocatalytic reactions in w
  • Additive Effects on Asymmetric Catalysis.
  • How does Amine C
  • The Role of Water in CO2 Capture by Amine.
  • Additive Effects on Asymmetric Catalysis.
  • Salt Effects in Organic and Organometallic Chemistry. Semantic Scholar.
  • Factors influencing the performance of organocatalysts immobilised on solid supports: A review.
  • Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric C
  • Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journals.
  • Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life.
  • Acid-blocked amine catalysts for the production of polyurethanes.
  • Water in Enzyme Reactions: Biophysical Aspects of Hydration-Dehydr
  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. RSC Publishing.
  • Effect of the amine group content on catalytic activity and stability of mesoporous silica supported Pd catalysts for additive-free formic acid dehydrogenation at room temperature.
  • Quantitative analysis of the effect of salt concentration on enzymatic c
  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Preprint.
  • Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
  • Aldol reaction. Wikipedia.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
  • How to purify Amine? Grad student asked me.
  • (S)-N,N-dimethylpyrrolidin-3-amine. Abovchem.
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4. Sigma-Aldrich.
  • Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity.
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
  • Aldol Reaction. Chemistry LibreTexts.
  • Tertiary amines.
  • 6.4 Aldol Reactions. KPU Pressbooks.
  • N,N-Dimethylpyrrolidin-3-amine. J&K Scientific.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Important Amine Catalysts and Their Applic
  • Purine and Related Compound Purification Str
  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • N,1-dimethylpyrrolidin-3-amine. PubChem.
  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • N,N-dimethylpyrrolidin-3-amine dihydrochloride. PubChem.

Sources

Substrate scope limitations of (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N,1-Dimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the use of this chiral diamine catalyst. Our goal is to help you understand the substrate scope limitations and navigate experimental challenges to achieve optimal results.

Introduction

This compound is a chiral diamine catalyst belonging to the versatile family of pyrrolidine-based organocatalysts. These catalysts are renowned for their ability to promote a variety of asymmetric transformations. However, like any catalyst, its effectiveness is highly dependent on the reaction type and substrate structure. This guide focuses specifically on the limitations of this N,N,N'-trimethylated diamine, providing a framework for troubleshooting and rational catalyst selection.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound is primarily explored as a chiral organocatalyst or ligand in asymmetric synthesis. Chiral diamines are effective in controlling the stereochemical outcome of various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Michael additions and aldol reactions.[1] They function by creating a chiral environment around the reactants, guiding the formation of one enantiomer over the other.

Q2: I am observing very low enantioselectivity (% ee) in my Michael addition reaction. Is this expected with this catalyst?

This is a critical and frequently encountered limitation. Research on analogous proline-derived secondary-secondary diamines has shown that the stereoselectivity is highly dependent on the pKa and hydrogen-bonding capability of the N'-substituent. Specifically, the removal of the hydrogen-bond donor group via N-methylation leads to a dramatic reduction in enantioselectivity.[1] Since this compound has a methylated pyrrolidine nitrogen, it lacks the crucial N-H proton required for effective hydrogen bonding to organize the transition state, often resulting in poor stereocontrol.[1]

Q3: Can this catalyst be used for reactions involving sterically hindered substrates?

Steric hindrance is a significant limiting factor for many catalytic reactions.[2] For chiral amines, excessive steric bulk on either the substrate or the catalyst can prevent the formation of the necessary transition state geometry, leading to low conversion or poor selectivity.[3] While the pyrrolidine scaffold itself is not exceptionally bulky, reactions involving sterically demanding ketones or aldehydes (e.g., with ortho-substituted aryl groups or bulky alkyl groups) may proceed slowly or with reduced enantioselectivity.

Q4: How do the electronic properties of my substrate affect the reaction?

The electronic nature of the substrate plays a crucial role. For instance, in Michael additions to nitroalkenes, both electron-donating and electron-withdrawing groups on the aromatic ring of the nitroalkene are generally tolerated by chiral diamine catalysts.[1] However, the catalyst's performance can be influenced by how these electronic factors affect the reactivity of the substrate and the stability of the transition state. Computational studies on related systems have shown that a delicate balance of steric and electronic effects governs the reaction outcome.[4][5]

Q5: Are there alternative catalysts if this compound is not performing well?

Yes. If low enantioselectivity is the primary issue, especially in reactions known to benefit from hydrogen-bond-directed stereocontrol, the best alternative is a catalyst with a secondary amine (N-H) group on the pyrrolidine ring. Proline-derived secondary-secondary diamines, for example, have demonstrated good to excellent enantiomeric excess in Michael additions where their N-methylated counterparts fail.[1] For sterically demanding substrates, catalysts with different backbone structures or substitution patterns may be required to create a more suitable chiral pocket.

Part 2: In-Depth Analysis of Substrate Scope Limitations

The utility of this compound is fundamentally constrained by its structural features, primarily the lack of an N-H proton on the pyrrolidine nitrogen for hydrogen bonding.

The Critical Role of the N-H Bond: A Mechanistic Limitation

In many organocatalyzed reactions, such as the Michael addition of a ketone to a nitroalkene, the catalyst performs a dual role. The tertiary amine activates the ketone by forming a nucleophilic enamine, while the second amine group (in this case, on the pyrrolidine ring) acts as a hydrogen-bond donor. This hydrogen bond interacts with the electrophile (e.g., the nitro group of the nitroalkene), anchoring it in a specific orientation within a rigid, nine-membered cyclic transition state. This precise organization is what dictates the stereochemical outcome.

Computational studies have confirmed that these hydrogen-bonded cyclic transition states are strongly preferred energetically.[1] The N-methylation in this compound removes this critical hydrogen-bond-donating capability. Consequently, the catalyst cannot effectively organize the transition state, leading to poor communication of chirality and, thus, low enantioselectivity.

This limitation is summarized in the table below, illustrating the expected performance drop compared to a non-methylated analogue in a representative Michael addition.

Catalyst TypeKey Structural FeatureRole in Transition StateExpected Enantioselectivity (% ee)
Secondary-Secondary Diamine Pyrrolidine N-HForms H-bond with electrophileGood to Excellent (e.g., 65-92%)[1]
This compound Pyrrolidine N-CH₃No H-bond donation capabilityPoor (e.g., ~6%)[1]

Table 1: Impact of Pyrrolidine N-Methylation on Enantioselectivity in Michael Additions.

Steric and Electronic Constraints

Beyond the primary limitation of hydrogen bonding, secondary effects related to sterics and electronics also define the substrate scope.

  • Steric Hindrance: Substrates with significant steric bulk near the reacting center are challenging.

    • α-Substituted Ketones/Aldehydes: Increasing the size of the substituent at the α-position of the carbonyl donor can hinder the formation of the enamine intermediate.

    • β,β-Disubstituted Electrophiles: Michael acceptors with bulky groups at the β-position will experience steric clashes with the catalyst-enamine complex, slowing the reaction and potentially reducing selectivity.

    • Ortho-Substituted Aryl Groups: Aromatic substrates with large ortho-substituents can restrict the necessary approach trajectory to the catalyst's chiral environment. In some cases, ortho-substitution has been shown to cause a drastic reduction in enantioselectivity.[3]

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Generally, EWGs on the electrophile (e.g., nitro, cyano, ester groups) are necessary to activate it for nucleophilic attack. Highly reactive electrophiles, however, may lead to a faster background (non-catalyzed) reaction, which is racemic and lowers the overall % ee.

    • Electron-Donating Groups (EDGs): EDGs on the nucleophile can increase its reactivity but may alter the geometry of the enamine intermediate. On the electrophile, EDGs decrease reactivity, potentially requiring harsher reaction conditions which can be detrimental to selectivity.

Substrate ClassPotential IssueRationaleExpected Outcome
Bulky Ketones (e.g., 2,6-dimethylcyclohexanone)Steric HindrancePrevents efficient formation of the enamine intermediate and blocks the electrophile's approach.Low to no conversion.
Ortho-Substituted Nitroalkenes Steric HindranceClashes within the transition state disrupt optimal geometry for stereoselection.Low yield and/or low % ee.[3]
Highly Acidic C-H Donors Catalyst ProtonationThe substrate may protonate the catalyst's tertiary amine, inhibiting enamine formation.No reaction.
Electron-Rich Aldehydes Poor Enamine FormationThe aldehyde is less electrophilic, slowing down the initial condensation with the catalyst.Sluggish or no reaction.

Table 2: Summary of Problematic Substrates and Their Expected Outcomes.

Part 3: Troubleshooting Guides

This section provides structured guidance for common problems encountered when using this compound.

Guide 1: Low or No Reaction Conversion
  • Problem: The reaction shows little to no formation of the desired product after the standard reaction time.

  • Potential Causes & Solutions:

    • Cause: Insufficient Catalyst Activity.

      • Solution: While a typical catalyst loading is 5-20 mol%, for sluggish reactions, consider increasing the loading to 30 mol%. However, be aware that higher catalyst concentrations can sometimes promote side reactions.

    • Cause: Sterically Hindered Substrate.

      • Solution: If you suspect steric hindrance is the issue, increasing the reaction temperature may provide the necessary activation energy. Monitor the reaction carefully, as higher temperatures can often lead to a decrease in enantioselectivity. If the substrate is particularly bulky, this catalyst may be unsuitable.

    • Cause: Poor Enamine Formation.

      • Solution: The addition of a weak, non-nucleophilic acid co-catalyst (e.g., benzoic acid, acetic acid) can facilitate the dehydration step in enamine formation. Screen different acid additives at 10-20 mol% loading.

    • Cause: Catalyst Poisoning.

      • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Trace amounts of acid or water can protonate the amine catalyst, rendering it inactive. Use freshly distilled solvents and reagents.

Guide 2: Low Enantioselectivity (% ee)
  • Problem: The reaction proceeds to give the desired product, but in a nearly racemic or low % ee form.

  • Potential Causes & Solutions:

    • Cause: Inherent Catalyst Limitation (Lack of H-Bonding).

      • Solution: This is the most likely cause for this specific catalyst.[1] For reactions like Michael additions or aldol reactions that rely on H-bond-directed stereocontrol, this compound is fundamentally ill-suited for high enantioselectivity. The most effective solution is to switch to a catalyst possessing a secondary amine N-H group , such as an (S)-N-aryl or (S)-N-alkyl pyrrolidine-based diamine.

    • Cause: High Reaction Temperature.

      • Solution: Asymmetric reactions are highly sensitive to temperature. A higher temperature increases molecular motion, leading to less defined transition states and lower enantioselectivity. If possible, run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

    • Cause: Racemic Background Reaction.

      • Solution: A non-catalyzed reaction may be occurring in parallel. Lowering the reaction temperature can often slow down the background reaction more than the catalyzed one. Additionally, ensure the catalyst loading is sufficient to outcompete the background process.

    • Cause: Solvent Effects.

      • Solution: The solvent can influence the stability and geometry of the transition state. Screen a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, MeCN). Non-polar solvents often favor more organized, compact transition states, potentially improving enantioselectivity.

Troubleshooting_Low_ee start Problem: Low Enantioselectivity (% ee) q1 Is the reaction a Michael or Aldol addition (or similar H-bond directed mechanism)? start->q1 sub_catalyst Primary Cause: Catalyst lacks N-H for H-bonding. This catalyst is fundamentally limited. q1->sub_catalyst Yes q2 Can reaction temperature be lowered? q1->q2 No / Other Mechanisms solution1 Solution: Switch to a secondary amine catalyst (e.g., (S)-N-aryl-pyrrolidine diamine). sub_catalyst->solution1 solution2 Action: Run reaction at 0°C, -20°C, or -78°C to favor the ordered transition state. q2->solution2 Yes q3 Is background reaction suspected? q2->q3 No solution2->q3 solution3 Action: Lower temperature and/or increase catalyst loading. q3->solution3 Yes solution4 Further Optimization: Screen non-polar solvents (Toluene, CH2Cl2) to stabilize the transition state. q3->solution4 No solution3->solution4

Figure 1: Troubleshooting workflow for low enantioselectivity.

Part 4: Experimental Protocols

Protocol: Model Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol describes a typical procedure where a catalyst like this compound would be tested. The expected outcome based on literature for analogous N-methylated diamines is low enantioselectivity .[1]

Materials:

  • This compound (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • Cyclohexanone (Nucleophile, freshly distilled)

  • trans-β-Nitrostyrene (Electrophile)

  • Toluene (Anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon), add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL).

  • Add cyclohexanone (1.0 mmol, 10.0 equiv).

  • Add benzoic acid (0.02 mmol, 0.2 equiv).

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound (0.02 mmol, 0.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitroketone product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Reaction_Mechanism cluster_cycle Catalytic Cycle (Idealized for Diamines) cluster_limitation Limitation of this compound ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst - H2O catalyst Chiral Diamine Catalyst (R2NH) ts Transition State (H-Bonded) enamine->ts + Nitroalkene nitroalkene Nitroalkene (Electrophile) nitroalkene->ts adduct Iminium Adduct ts->adduct C-C Bond Formation hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regenerates Catalyst product Chiral Product hydrolysis->product no_h_bond Catalyst is R2N-CH3 Lacks N-H proton disordered_ts Disordered, Acyclic Transition State no_h_bond->disordered_ts Cannot form H-bond racemic Low Enantioselectivity (Racemic Product) disordered_ts->racemic Poor stereocontrol

Figure 2: Conceptual diagram of the limitation.

References

  • Pansare, S. V., & Kirby, R. L. (2009). Secondary–secondary diamine catalysts for the enantioselective Michael addition of cyclic ketones to nitroalkenes. Tetrahedron.
  • BenchChem. (2025). Simple Chiral Pyrrolidine–Pyridine‐Based Catalysts for Highly Enantioselective Michael Addition to Nitro Olefins. Scilit.
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
  • Rein, T., & Reiser, O. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society.
  • Ventura, D. L., et al. (2010).
  • Miller, S. J. (2015). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PMC.
  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry.
  • MDPI. (2023).
  • MacMillan, D. W. C. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group.

Sources

Validation & Comparative

A Comparative Guide to the Performance of (S)-N,1-Dimethylpyrrolidin-3-amine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is paramount to achieving high enantioselectivity and overall reaction efficiency. Chiral amines, a cornerstone of organocatalysis, offer a diverse toolkit for the construction of stereochemically complex molecules.[1][2] This guide provides an in-depth comparative analysis of the performance of (S)-N,1-Dimethylpyrrolidin-3-amine against other prominent chiral amines, supported by experimental data to inform catalyst selection in research and development.

This compound is a chiral diamine featuring a pyrrolidine scaffold, a structure known for its effectiveness in a variety of asymmetric transformations.[3][4][5][6][7] Its utility stems from the stereodefined center and the presence of two amine functionalities that can engage in various catalytic cycles. While its direct catalytic applications are an area of ongoing research, its structural motifs are found in more complex and highly effective organocatalysts.

This guide will delve into the performance of this compound in the context of other widely used chiral amines, such as proline and its derivatives, cinchona alkaloids, and other chiral diamines, across key asymmetric reactions.

The Landscape of Chiral Amine Organocatalysis

Chiral amines have revolutionized asymmetric synthesis by providing a metal-free alternative for a vast array of chemical transformations.[8] Their mechanisms of action are diverse, often involving the formation of transient chiral enamines or iminium ions, which then react with electrophiles or nucleophiles, respectively, in a stereocontrolled manner.[9] The efficacy of a chiral amine catalyst is typically evaluated based on several key performance indicators:

  • Enantiomeric Excess (ee%) : A measure of the stereochemical purity of the product.

  • Diastereomeric Ratio (dr) : The ratio of diastereomers formed in a reaction.

  • Yield (%) : The amount of desired product obtained.

  • Reaction Time : The duration required for the reaction to reach completion.

  • Catalyst Loading (mol%) : The amount of catalyst required to effectively promote the reaction.

Comparative Performance Analysis

To provide a clear and objective comparison, this section will examine the performance of different classes of chiral amines in archetypal asymmetric reactions, namely the Aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that establishes two new stereocenters. Chiral amines are frequently employed as catalysts, activating the ketone donor through enamine formation.

Catalyst TypeAldehydeKetoneSolventTime (h)Yield (%)dr (anti/syn)ee (%)Reference
Chiral Primary Diamine p-NitrobenzaldehydeCyclohexanoneWater2492-94[10]
(R,R)-DPEN derivative Various aromaticCyclohexanone--up to 80-up to 90[11]
Chiral Diamide p-NitrobenzaldehydeCyclohexanoneWater28-78:2297[12]
Proline-derived Various aromaticAcetoneBrine-up to 99-up to 97[13]

Insights from the Data:

  • Simple chiral primary diamines, such as derivatives of 1,2-diphenylethane-1,2-diamine, have demonstrated excellent enantioselectivities (up to 94% ee) in the direct asymmetric aldol reaction, particularly when conducted in water.[10] The use of water as a solvent is not only environmentally benign but can also enhance both reaction rate and enantioselectivity, possibly due to hydrogen bonding effects in the transition state.[10]

  • N-alkylated derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN) have also proven to be effective organocatalysts for the aldol reaction, achieving high yields and enantioselectivities.[11] The steric hindrance of the N-alkyl substituent and hydrogen bonding play crucial roles in determining the stereochemical outcome.[11]

  • Chiral diamide organocatalysts, particularly those with an oxygen bridge, have shown superior performance in aqueous aldol reactions, affording high diastereoselectivity and enantioselectivity (up to 97% ee).[12] This is attributed to the formation of a chiral cavity at the oil-water interface.[12]

  • Proline and its derivatives remain a benchmark in aldol reactions, often providing excellent yields and enantioselectivities.[13] However, their performance can be highly dependent on the solvent, with organic solvents typically being favored.[10]

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for the formation of C-C, C-N, C-O, and C-S bonds. Chiral amines are instrumental in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Catalyst TypeNucleophileMichael AcceptorSolventTime (h)Yield (%)dree (%)Reference
Cinchona-based primary amine 2-(1H-pyrrol-2-yl)-2-oxoacetatesα,β-unsaturated ketones--70-91>20:1~92[14]
Chiral Primary Amine Malononitrileα-substituted vinyl ketones--good-high[15]
Bifunctional Thiourea MalonatesNitroalkenes--up to 98-up to 93[16]
Cinchona-derived Squaramide 1,3-dicarbonyl compoundsβ-nitrostyrenes--high-excellent[16]

Insights from the Data:

  • Cinchona alkaloid-derived primary amines are highly effective catalysts for cascade aza-Michael-aldol reactions, affording complex heterocyclic products with excellent stereocontrol.[14]

  • Simple chiral primary amines have been successfully employed in the enantioselective Michael addition of malononitrile to α-substituted vinyl ketones.[15]

  • Bifunctional catalysts, such as thioureas and squaramides incorporating a chiral amine moiety (often from cinchona alkaloids), are particularly powerful for Michael additions to nitroalkenes.[16] These catalysts utilize hydrogen bonding to activate the electrophile, leading to high yields and enantioselectivities.[16]

The pyrrolidine motif, central to the structure of this compound, is a key component of many successful organocatalysts for the Michael addition.[17] This suggests that catalysts derived from or incorporating this scaffold would likely exhibit significant catalytic activity.

Experimental Protocols & Methodologies

To provide a practical context for the data presented, this section outlines a general experimental procedure for a chiral amine-catalyzed asymmetric reaction.

General Protocol for a Chiral Amine-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example and may require optimization for specific substrates and catalysts.

Aldol_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve chiral amine (e.g., 10 mol%) and acid co-catalyst (e.g., 10 mol%) in solvent. B Add aldehyde (1.0 equiv). A->B C Add ketone (2.0-5.0 equiv). B->C D Stir at specified temperature (e.g., RT, 0 °C, -20 °C). C->D E Monitor reaction progress by TLC or GC/LC-MS. D->E F Quench the reaction (e.g., with sat. aq. NH4Cl). E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry organic layer (e.g., over Na2SO4) and concentrate. G->H I Purify by column chromatography. H->I J Determine yield. I->J K Determine dr by 1H NMR. I->K L Determine ee by chiral HPLC. I->L

Detailed Steps:

  • Catalyst Preparation: In a clean, dry reaction vessel, the chiral amine (e.g., 0.1 mmol, 10 mol%) and, if required, an acid co-catalyst (e.g., trifluoroacetic acid, 0.1 mmol, 10 mol%) are dissolved in the chosen solvent (e.g., 1 mL).

  • Reagent Addition: The aldehyde (1.0 mmol, 1.0 equiv) is added to the catalyst solution, followed by the ketone (2.0 - 5.0 mmol, 2.0 - 5.0 equiv).

  • Reaction: The reaction mixture is stirred at the optimized temperature (e.g., room temperature, 0 °C, or -20 °C) for the determined reaction time. Progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).

  • Work-up: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The diastereomeric ratio is typically determined by 1H NMR spectroscopy of the crude reaction mixture or the purified product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Considerations: The Role of the Chiral Amine

The stereochemical outcome of these reactions is dictated by the structure of the chiral amine and its interaction with the substrates in the transition state.

Enamine_Mechanism Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Chiral Amine ChiralAmine Chiral Amine (e.g., (S)-N,1-Dimethyl- pyrrolidin-3-amine derivative) ChiralAmine->Enamine TransitionState Diastereomeric Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium AldolProduct β-Hydroxy Ketone (Aldol Adduct) Iminium->AldolProduct + H2O RegeneratedAmine Regenerated Chiral Amine Iminium->RegeneratedAmine + H2O

In a typical aldol reaction catalyzed by a primary or secondary amine, the catalyst first reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile. The facial selectivity of this attack is controlled by the steric and electronic properties of the chiral amine, which shields one face of the enamine, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the chiral amine catalyst.

Conclusion

The selection of a chiral amine catalyst is a critical decision in the design of an asymmetric synthesis. While this compound itself is a valuable chiral building block, the broader family of chiral amines, including proline derivatives, cinchona alkaloids, and other chiral diamines, offers a wide range of catalytic activities and selectivities. The data presented in this guide highlights that simple chiral diamines and bifunctional catalysts are particularly effective in key C-C bond-forming reactions like the aldol and Michael additions, often achieving excellent yields and stereoselectivities. The choice of catalyst should be guided by the specific transformation, the nature of the substrates, and the desired stereochemical outcome. Further research into the direct catalytic applications of this compound and its derivatives is warranted to fully explore its potential in the ever-evolving field of asymmetric organocatalysis.

References

  • Direct Asymmetric Aldol Reactions Catalyzed by a Simple Chiral Primary Diamine–Brønsted Acid Catalyst in/on Water. Taylor & Francis Online. [Link]

  • Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Tetrahedron Letters. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH). [Link]

  • Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. ACS Publications. [Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. ResearchGate. [Link]

  • Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents. ACS Publications. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. National Institutes of Health (NIH). [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences. [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

  • Highly stereoselective anti-aldol reactions catalyzed by simple chiral diamines and their unique application in configuration switch of aldol products. Semantic Scholar. [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications. [Link]

  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. ScienceDirect. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health (NIH). [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Institutes of Health (NIH). [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). [Link]

  • Organocatalytic Asymmetric Synthesis of Trisubstituted Pyrrolidines via a Cascade Reaction. ResearchGate. [Link]

  • Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[11][14]-Rearrangement. National Institutes of Health (NIH). [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. National Institutes of Health (NIH). [Link]

  • Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. National Institutes of Health (NIH). [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

  • One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. National Institutes of Health (NIH). [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]

  • Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. PubMed. [Link]

  • N,1-dimethylpyrrolidin-3-amine. PubChem. [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]

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A Comparative Guide to Enantiomeric Excess Determination for (S)-N,1-Dimethylpyrrolidin-3-amine Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like (S)-N,1-Dimethylpyrrolidin-3-amine is of paramount importance. This amine is a crucial intermediate in the synthesis of various pharmaceutical compounds, where the desired therapeutic effect is often associated with a single enantiomer. The other enantiomer might be inactive or, in some cases, contribute to undesirable side effects. Therefore, the accurate determination of enantiomeric excess (ee) is a critical quality control step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This in-depth technical guide provides a comparative analysis of the most effective and commonly employed analytical methodologies for determining the enantiomeric excess of this compound. We will explore the nuances of both direct and indirect methods, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed to equip you with the foundational knowledge and practical protocols to select and implement the most suitable method for your specific analytical needs.

The Foundational Principle: Enantiomers and Enantiomeric Excess

Chiral molecules are non-superimposable mirror images of each other, known as enantiomers.[3] In an achiral environment, enantiomers exhibit identical physical and chemical properties, making their separation and quantification challenging. The goal of chiral analysis is to differentiate between these enantiomers to determine their relative amounts in a sample.

Enantiomeric excess (ee) is the measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage:

ee (%) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] represent the concentrations or, in the case of chromatography, the peak areas of the (S) and (R) enantiomers, respectively.[2] A higher ee value signifies a greater proportion of the desired enantiomer.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The choice of method often depends on factors such as the required accuracy and sensitivity, sample throughput, and the availability of instrumentation.[4][5]

Analytical MethodPrincipleTypical Resolution (Rs)Typical Selectivity (α)Analysis TimeKey AdvantagesKey Disadvantages
Chiral HPLC Direct separation on a chiral stationary phase (CSP).> 1.5> 1.210-40 minBroad applicability, robust, direct analysis.[1]Can require extensive method development; CSPs can be expensive.
Chiral GC Direct separation on a chiral stationary phase (CSP).HighHigh15-50 minHigh resolution and sensitivity, especially for volatile compounds.[5]May require derivatization to increase volatility.[5]
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA).N/AN/A5-20 minRapid analysis, provides structural information.[6][7]Lower sensitivity than chromatographic methods, requires a pure chiral agent.[6]

Table 1: Performance Comparison of Common Analytical Techniques for Enantiomeric Excess Determination.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amines.[1]

Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • This compound sample

  • Racemic N,1-Dimethylpyrrolidin-3-amine standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Basic additive (e.g., Diethylamine - DEA)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series or equivalent)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a suitable ratio (e.g., 90:10 v/v) and adding a small percentage of a basic additive like DEA (e.g., 0.1%) to improve peak shape and resolution.[1]

  • Sample Preparation: Dissolve the this compound sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the this compound sample.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula mentioned previously.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Hexane/IPA/DEA) Equilibration Column Equilibration Mobile_Phase->Equilibration Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject_Sample Inject Sample Sample->Inject_Sample Racemic_Standard Racemic Standard (1 mg/mL in Mobile Phase) Inject_Racemic Inject Racemic Standard Racemic_Standard->Inject_Racemic Equilibration->Inject_Racemic Inject_Racemic->Inject_Sample Integration Peak Integration Inject_Sample->Integration Calculation ee Calculation Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Amine Sample Derivatization Derivatization (with TFAA) Sample->Derivatization Injection Injection onto Chiral Column Derivatization->Injection Separation Temperature Programmed Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow Enantiomers Enantiomeric Mixture ((S)- and (R)-Amine) Diastereomers Diastereomeric Mixture (Distinguishable by NMR) Enantiomers->Diastereomers + CDA CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride) CDA->Diastereomers NMR_Spectrum ¹H NMR Spectrum (Well-resolved signals) Diastereomers->NMR_Spectrum NMR Analysis Integration Signal Integration NMR_Spectrum->Integration Calculation ee Calculation Integration->Calculation

Sources

A Comparative Guide to the Kinetic Profile of (S)-N,1-Dimethylpyrrolidin-3-amine in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and mechanistically understood catalysts is paramount. Pyrrolidine-based scaffolds, most notably proline and its derivatives, have established themselves as a cornerstone of the field, facilitating a wide array of enantioselective transformations.[1][2][3] This guide delves into the kinetic aspects of reactions catalyzed by a less explored yet promising structural analogue: (S)-N,1-Dimethylpyrrolidin-3-amine.

While extensive kinetic data for this compound is not yet prevalent in peer-reviewed literature, this guide will provide a comparative framework based on the well-established kinetics of related C2-substituted pyrrolidine catalysts.[4] We will present a detailed protocol for a rigorous kinetic study of a representative reaction, the aza-Michael addition, and discuss the expected kinetic profile in comparison to other organocatalysts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially employ this catalyst in their synthetic endeavors.

This compound: A Structural Overview and Catalytic Potential

This compound, with its chiral center at the C3 position and a dimethylamino group, presents an interesting structural variation to the more common C2-substituted prolinol derivatives. The tertiary amine functionality at C3 offers a distinct steric and electronic environment compared to the hydroxymethyl group in prolinol, which could influence the catalyst's interaction with substrates and the stability of reaction intermediates.

The catalytic potential of this amine lies in its ability to participate in both enamine and iminium ion catalysis, analogous to proline.[1][2] The pyrrolidine nitrogen can form an enamine with a carbonyl compound, increasing its nucleophilicity for reactions like Michael and aldol additions. Conversely, it can form an iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO for nucleophilic attack.

Comparative Kinetic Landscape: Proline Derivatives as a Benchmark

To understand the potential kinetic behavior of this compound, we must first consider the kinetics of well-studied proline-catalyzed reactions. Kinetic studies of proline-catalyzed aldol and Michael additions have revealed that the rate-determining step can vary depending on the specific substrates and reaction conditions.[5][6][7] For instance, in some proline-mediated aldol reactions, the formation of the product iminium species has been identified as the rate-determining step, with the reaction rate showing a dependence on the concentrations of both the ketone and the aldehyde.[6]

In the context of aza-Michael additions, the reaction mechanism typically involves the activation of the Michael acceptor by the amine catalyst.[8][9] The nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound is a key step, and its rate can be influenced by the steric and electronic properties of both the catalyst and the substrates.

Table 1: Comparison of Catalytic Performance in a Representative Aza-Michael Addition

CatalystRepresentative ReactionTypical Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-Proline Aza-Michael addition of anilines to α,β-unsaturated ketones10-2024-7280-9590-99[5][7]
(S)-Diphenylprolinol TMS Ether Aza-Michael addition of carbamates to α,β-unsaturated aldehydes5-1012-4885-9995-99+
This compound Hypothetical: Aza-Michael addition of anilines to α,β-unsaturated ketonesProposed: 5-15To be determinedTo be determinedTo be determinedThis Guide

Note: Data for this compound is hypothetical and serves as a placeholder for experimental determination.

Experimental Protocol: Kinetic Analysis of an this compound Catalyzed Aza-Michael Addition

To elucidate the kinetic profile of this compound, a systematic study is required. The following protocol outlines a robust methodology for investigating the kinetics of the aza-Michael addition of a substituted aniline to an α,β-unsaturated ketone.

Materials and Methods
  • Catalyst: this compound (CAS: 132883-44-4)[10]

  • Substrates: Substituted aniline, α,β-unsaturated ketone

  • Solvent: Anhydrous, high-purity solvent (e.g., toluene, CH2Cl2)

  • Internal Standard: A non-reactive compound for accurate concentration determination by GC or HPLC.

  • Analytical Instrumentation: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral stationary phase, NMR spectrometer.

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the catalyst, aniline, ketone, and internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations of all reactants. The total volume should be kept constant across all experiments.

  • Initiation of Reaction: Place the reaction vials in a thermostated block at the desired temperature and start a stopwatch.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a suitable quenching agent (e.g., a dilute acid solution to protonate the catalyst).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the reactants and the product. The enantiomeric excess of the product should be determined using a chiral column.

  • Data Processing: Plot the concentration of the product versus time to obtain the initial reaction rates.

Determining Reaction Orders

To determine the order of the reaction with respect to each component, a series of experiments should be conducted where the initial concentration of one component is varied while the concentrations of the others are kept constant. By plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied component, the reaction order can be determined from the slope of the resulting line.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the aza-Michael addition and the experimental workflow for the kinetic study.

Catalytic Cycle Catalyst Catalyst Iminium_Ion Iminium_Ion Catalyst->Iminium_Ion + Substrate_A Substrate_A α,β-Unsaturated Ketone Substrate_N Aniline Enamine_Intermediate Enamine_Intermediate Iminium_Ion->Enamine_Intermediate + Substrate_N Product_Complex Product_Complex Enamine_Intermediate->Product_Complex Product Product Product_Complex->Product - Catalyst

Caption: Proposed catalytic cycle for the this compound catalyzed aza-Michael addition.

Kinetic Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Reaction_Vials Set up Reaction Vials Stock_Solutions->Reaction_Vials Initiate_Reaction Initiate Reaction at T Reaction_Vials->Initiate_Reaction Time_Sampling Sample at Time Intervals Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction Time_Sampling->Quench_Reaction GC_HPLC_Analysis GC/HPLC Analysis (Concentration & ee) Quench_Reaction->GC_HPLC_Analysis Data_Plotting Plot [Product] vs. Time GC_HPLC_Analysis->Data_Plotting Rate_Determination Determine Initial Rates Data_Plotting->Rate_Determination Order_Determination Determine Reaction Orders Rate_Determination->Order_Determination

Caption: Experimental workflow for the kinetic analysis of the catalyzed reaction.

Expected Outcomes and Mechanistic Insights

Based on the principles of organocatalysis, we can hypothesize the following outcomes from the proposed kinetic study:

  • Reaction Order: The reaction is expected to be first order in the catalyst and the aniline, and potentially first order in the α,β-unsaturated ketone, leading to an overall third-order reaction. However, saturation kinetics may be observed if the formation of a catalyst-substrate complex is fast and reversible.

  • Rate-Determining Step: The nucleophilic attack of the aniline on the iminium ion intermediate is likely to be the rate-determining step. This can be further investigated by studying the effect of substituents on both the aniline and the ketone (Hammett analysis).

  • Enantioselectivity: The chiral environment provided by the this compound is expected to induce facial selectivity in the nucleophilic attack, leading to an enantioenriched product. The level of enantioselectivity will depend on the rigidity of the transition state and the steric and electronic interactions between the catalyst and the substrates.

Conclusion

While direct kinetic data for this compound catalyzed reactions remains to be extensively reported, this guide provides a comprehensive framework for its investigation. By leveraging the established knowledge of proline-based organocatalysis and employing rigorous kinetic analysis, the catalytic potential and mechanistic nuances of this promising catalyst can be fully elucidated. The proposed experimental protocol offers a clear path for researchers to contribute valuable data to this area, ultimately expanding the toolkit of efficient and selective organocatalysts for asymmetric synthesis.

References

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The Analyst's Quartet: A Comparative Guide to Spectroscopic Analysis for Product Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are the cornerstones of safety and efficacy. This guide provides a comparative analysis of four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower researchers, scientists, and drug development professionals in their analytical strategies.

The Imperative of Orthogonal Analysis

A Strategic Workflow for Spectroscopic Analysis

The journey from a newly synthesized compound to a well-characterized product with confirmed structure and purity involves a strategic application of these spectroscopic techniques. The following workflow illustrates a common approach:

Spectroscopic Analysis Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment & Quantification UV-Vis UV-Vis HPLC-UV HPLC-UV UV-Vis->HPLC-UV Develop Quantitation Method FT-IR FT-IR Mass_Spec Mass Spectrometry (MS) FT-IR->Mass_Spec Informs MS fragmentation NMR NMR Spectroscopy Mass_Spec->NMR Confirms Molecular Weight for NMR Final_Structure Final_Structure NMR->Final_Structure Definitive Structure Purity_Report Purity_Report HPLC-UV->Purity_Report Impurity Profile qNMR qNMR qNMR->Purity_Report Absolute Purity Synthesized_Product Synthesized_Product Synthesized_Product->UV-Vis Presence of Chromophores Synthesized_Product->FT-IR Functional Groups

Sources

A Researcher's Guide to Asymmetric Organocatalysis: Benchmarking (S)-N,1-Dimethylpyrrolidin-3-amine Against Commercial Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a pivotal decision that profoundly influences the efficiency, stereoselectivity, and economic viability of synthetic pathways. This guide provides an objective comparison of the structural attributes and potential performance of (S)-N,1-Dimethylpyrrolidin-3-amine against widely-used commercial alternatives in key asymmetric transformations. While direct comparative experimental data for this compound is notably scarce in peer-reviewed literature, this guide will leverage available data for established catalysts to provide a performance benchmark and a framework for its evaluation.

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, with L-proline and its derivatives being among the most extensively studied and utilized catalysts for a broad range of asymmetric reactions.[1][2] Catalysts derived from this framework are central to modern asymmetric synthesis.[1] This guide will focus on their performance in the asymmetric aldol and Michael addition reactions, two fundamental carbon-carbon bond-forming reactions that serve as standard benchmarks for evaluating the efficacy of organocatalysts.[2]

The Landscape of Commercial Organocatalysts: A Performance Overview

Several classes of organocatalysts have become commercially available and are widely adopted in both academic and industrial research. These include the simple amino acid L-proline, the more sterically demanding MacMillan catalysts, and the highly efficient Hayashi-Jørgensen catalysts.[3]

Table 1: Performance of Commercial Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline30DMSO49993:797[2]
Hayashi-Jørgensen Catalyst5Acetonitrile/Water--ExcellentExcellent[4]
Prolinamide Derivative2Brine281-87[2]

Table 2: Performance of Commercial Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Bifunctional Thiourea Catalyst10Toluene259598:296[5]
(R,R)-DPEN-based Thiourea---88-999:1 (syn/anti)76-99[6]
Proline Sodium Salt----up to 89:1188[7]
This compound: A Structural Perspective and Untapped Potential

This compound is a chiral diamine that possesses structural features with the potential for effective organocatalysis. The presence of a chiral pyrrolidine ring, a tertiary amine within the ring, and a primary or secondary amine substituent at the 3-position offers multiple sites for interaction and activation of substrates.

The tertiary amine can act as a Lewis base or be protonated to form a chiral ammonium ion, which can engage in hydrogen bonding and ion-pairing interactions to control the stereochemical outcome of a reaction. The exocyclic amine can participate in enamine or iminium ion formation, which are key intermediates in many organocatalytic cycles.

Despite these promising features, a thorough review of the scientific literature reveals a significant lack of published studies detailing the use of this compound as a catalyst in asymmetric synthesis. This presents both a challenge for direct comparison and an opportunity for new research. The absence of data suggests this catalyst is an underexplored area with potential for novel reactivity and selectivity.

Experimental Protocol: A Framework for Benchmarking

To objectively assess the catalytic performance of this compound, a standardized benchmark reaction is essential. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a well-established model system. The following protocol, adapted from literature procedures for proline-catalyzed reactions, can serve as a starting point for evaluation.[8]

Experimental Workflow for Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Dissolve Catalyst (e.g., this compound) in Solvent prep_reactants Add Cyclohexanone and 4-Nitrobenzaldehyde prep_catalyst->prep_reactants Add reactants reaction Stir at Controlled Temperature prep_reactants->reaction Initiate reaction quench Quench Reaction reaction->quench Stop reaction extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield, dr, and ee (NMR, Chiral HPLC/GC) purify->analyze

Caption: Workflow for the asymmetric aldol reaction.

Detailed Protocol:

  • Catalyst Solution: In a clean, dry reaction vial, dissolve the organocatalyst (e.g., this compound, 10-30 mol%) in the chosen solvent (e.g., DMSO, 1.0 mL).

  • Addition of Reactants: To the stirred catalyst solution, add cyclohexanone (5-20 equivalents) followed by 4-nitrobenzaldehyde (1.0 equivalent).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) using nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Considerations: The Role of Bifunctionality

The efficacy of many organocatalysts, particularly those derived from proline, is attributed to their bifunctional nature. In the case of proline, the secondary amine forms an enamine intermediate with the carbonyl donor, while the carboxylic acid group activates the carbonyl acceptor through hydrogen bonding.

Proposed Catalytic Cycle for a Diamine Catalyst

G cluster_cycle Catalytic Cycle Catalyst Chiral Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Generalized catalytic cycle for an amine-based organocatalyst.

For this compound, a similar bifunctional activation is plausible. The exocyclic amine can form the enamine, while the tertiary amine within the pyrrolidine ring, particularly when protonated, can act as a hydrogen bond donor to activate the aldehyde. The stereochemistry of the product would be dictated by the chiral environment created by the pyrrolidine scaffold, which would favor one facial approach of the aldehyde to the enamine.

Conclusion and Future Outlook

While established commercial organocatalysts like L-proline, MacMillan, and Hayashi-Jørgensen catalysts have a proven track record of high performance in asymmetric synthesis, the field is continually evolving. The scarcity of data for this compound highlights a gap in our understanding of structure-activity relationships in diamine-based organocatalysis.

The structural features of this compound suggest it is a promising candidate for further investigation. Its evaluation in benchmark reactions, such as the asymmetric aldol and Michael additions, is a critical next step to unlocking its potential. By employing standardized experimental protocols, researchers can generate the necessary data to objectively compare its performance against existing commercial alternatives. Such studies will not only determine the utility of this specific catalyst but also contribute to the broader development of new and more efficient organocatalytic systems for the synthesis of chiral molecules.

References

  • Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. [Link]

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  • Galzerano, P., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(23), 5678. [Link]

  • Al-zaydi, K. M. (2015). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 20(9), 15896-15927. [Link]

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  • Wang, J., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5237-5250. [Link]

  • Bahmanyar, S., & Houk, K. N. (2003). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of the American Chemical Society, 125(41), 12642-12649. [Link]

  • Weiss, M., & Brehm, M. (2020). Exploring Free Energy Profiles of Enantioselective Organocatalytic Aldol Reactions under Full Solvent Influence. The Journal of Physical Chemistry B, 124(51), 11637-11648. [Link]

  • Czajkowska-Szczykowska, D., et al. (2018). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. RSC Advances, 8(2), 929-937. [Link]

  • ResearchGate. (n.d.). Comparison of catalyst performance in the dehydrocoupling of amines and silanes. ResearchGate. [Link]

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  • ResearchGate. (2010). ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Trisubstituted Pyrrolidines via a Cascade Reaction. ResearchGate. [Link]

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A Framework for the Comparative X-ray Crystallographic Analysis of (S)-N,1-Dimethylpyrrolidin-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The (S)-N,1-Dimethylpyrrolidin-3-amine scaffold is a cornerstone in modern medicinal chemistry, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1][2][3] Its derivatives have shown promise in a range of therapeutic areas, including as kinase inhibitors and central nervous system agents.[4][5] A deep understanding of the conformational preferences and intermolecular interactions of this chiral scaffold is paramount for rational drug design. X-ray crystallography provides the definitive atomic-level picture of a molecule's structure in the solid state, offering invaluable insights into its three-dimensional geometry.[6][7]

This guide presents a comprehensive framework for the comparative X-ray crystallographic analysis of a series of this compound derivatives. While a systematic comparison of this specific class of compounds is not yet prevalent in the public literature, this document provides a robust methodology for researchers and drug development professionals to conduct such a study. We will delve into the synthesis of a hypothetical series of derivatives, provide detailed protocols for their crystallization, outline the process of X-ray diffraction and data analysis, and establish a basis for comparative structural analysis.

I. Synthesis of this compound Derivatives

The first step in a comparative crystallographic study is the synthesis of a series of related compounds. For the this compound scaffold, derivatives can be readily prepared through standard organic chemistry techniques. A common starting material is (S)-1-benzyl-3-pyrrolidinol. The following is a generalized synthetic scheme to produce a variety of N-substituted derivatives.

Proposed Derivatives for Comparative Analysis:

To systematically study the impact of steric and electronic effects on the crystal packing and conformation, a series of derivatives with varying N1-substituents could be synthesized:

  • Derivative 1: this compound (Parent Compound)

  • Derivative 2: (S)-1-Ethyl-N-methylpyrrolidin-3-amine

  • Derivative 3: (S)-1-Isopropyl-N-methylpyrrolidin-3-amine

  • Derivative 4: (S)-1-Benzyl-N-methylpyrrolidin-3-amine

  • Derivative 5: (S)-N-methyl-1-phenylpyrrolidin-3-amine

Experimental Protocol: A General Synthetic Route

  • Starting Material: Commercially available (S)-(-)-3-(Dimethylamino)pyrrolidine can be used as the parent compound (Derivative 1).[8][9]

  • N-Alkylation/Arylation of a Precursor: For other derivatives, a suitable precursor such as (S)-3-(methylamino)pyrrolidine would be subjected to N-alkylation or N-arylation at the 1-position of the pyrrolidine ring.

  • Reaction Conditions: The choice of reagents and conditions will depend on the desired substituent. For example, reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a versatile method.[10] Alternatively, N-arylation can be achieved through Buchwald-Hartwig amination.

  • Purification: Following the reaction, the crude product should be purified using standard techniques such as column chromatography or distillation to obtain the desired derivative in high purity, which is crucial for successful crystallization.

  • Characterization: The identity and purity of each synthesized derivative must be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

cluster_synthesis Synthetic Workflow Start (S)-3-(Methylamino)pyrrolidine (Precursor) Reaction N-Alkylation or N-Arylation (e.g., Reductive Amination) Start->Reaction Aldehyde/Ketone, Reducing Agent Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Product (S)-N,1-Disubstituted-pyrrolidin-3-amine (Derivative) Characterization->Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

II. Crystallization: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[11] The following are established protocols for the crystallization of small organic molecules.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good crystallization solvent is one in which the compound is moderately soluble at room temperature or elevated temperature, and less soluble at lower temperatures.

  • Slow Evaporation:

    • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several hours to days at room temperature.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

    • Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Temperature Gradient:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

cluster_crystallization Crystallization Workflow Start Purified Derivative Solubility Solubility Screening Start->Solubility SlowEvap Slow Evaporation Solubility->SlowEvap VaporDiff Vapor Diffusion Solubility->VaporDiff TempGrad Temperature Gradient Solubility->TempGrad Crystals Single Crystals SlowEvap->Crystals VaporDiff->Crystals TempGrad->Crystals

Caption: Common crystallization techniques for small molecules.

III. X-ray Diffraction and Data Analysis

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This yields an initial model of the electron density, from which the positions of the atoms can be determined. The atomic positions and other parameters are then refined to improve the agreement between the calculated and observed diffraction data.

IV. Comparative Structural Analysis

The final step is to compare the crystal structures of the different derivatives to understand the influence of the substituents on the molecular conformation and crystal packing.

Data Presentation: A Template for Comparison

The following table provides a template for summarizing and comparing the key crystallographic and structural data for the series of this compound derivatives.

ParameterDerivative 1 (Me)Derivative 2 (Et)Derivative 3 (iPr)Derivative 4 (Bn)Derivative 5 (Ph)
Crystal System TBDTBDTBDTBDTBD
Space Group TBDTBDTBDTBDTBD
a (Å) TBDTBDTBDTBDTBD
b (Å) TBDTBDTBDTBDTBD
c (Å) TBDTBDTBDTBDTBD
α (°) TBDTBDTBDTBDTBD
β (°) TBDTBDTBDTBDTBD
γ (°) TBDTBDTBDTBDTBD
Volume (ų) TBDTBDTBDTBDTBD
Z TBDTBDTBDTBDTBD
Pyrrolidine Ring Pucker (τ) TBDTBDTBDTBDTBD
Key Intermolecular Contacts TBDTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Causality Behind the Comparison:

  • Unit Cell Parameters and Space Group: Comparing these parameters reveals how the different substituents influence the overall packing of the molecules in the crystal lattice. Significant changes can indicate different packing motifs.

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations (envelope or twist). The torsion angles within the ring can be used to quantify this pucker. A comparative analysis will show whether the N1-substituent biases the ring towards a specific conformation. This is crucial as the ring conformation dictates the spatial orientation of the substituents and thus the molecule's interaction with a biological target.[1]

  • Intermolecular Interactions: Analysis of the crystal packing will reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal structure. Identifying how these interactions change with different substituents provides insight into how these molecules might interact with a protein binding pocket.

V. Conclusion

This guide provides a comprehensive roadmap for the systematic synthesis and comparative X-ray crystallographic analysis of this compound derivatives. By following these protocols, researchers can generate a wealth of structural data that will be invaluable for understanding the structure-activity relationships of this important class of compounds and for guiding the design of new and more effective therapeutic agents. The insights gained from such a study would be a significant contribution to the field of medicinal chemistry.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]

  • Laohapaisan, P., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12), 101149. Available from: [Link]

  • Luxenburger, A., et al. (2018). The New Spatial Arrangement in the Crystallized Ligand–Protein Complex Promotes Selectivity for CK1γ. Molecules, 23(9), 2337. Available from: [Link]

  • Laohapaisan, P., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ChemRxiv. Available from: [Link]

  • Zhang, M., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2596. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue. Molecules, 25(4), 868. Available from: [Link]

  • Rohlíček, J., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section C, 75(Pt 10), 1369-1376. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 53. Available from: [Link]

  • PubChem. N,1-dimethylpyrrolidin-3-amine. PubChem. Available from: [Link]

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A Comparative Guide to the Computational Analysis of Transition States with (S)-N,1-Dimethylpyrrolidin-3-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. Among the myriad of chiral catalysts, (S)-N,1-Dimethylpyrrolidin-3-amine, a vicinal diamine, presents a compelling scaffold. Its structural features suggest a potential for high stereocontrol in various carbon-carbon bond-forming reactions. This guide provides an in-depth computational analysis of the transition states involving this catalyst, offering a comparative perspective against well-established alternatives like L-proline. By elucidating the mechanistic underpinnings of catalysis through theoretical calculations, we aim to furnish researchers with predictive models to rationalize experimental outcomes and guide future catalyst design.

The Significance of Transition State Analysis in Organocatalysis

The stereochemical outcome of an asymmetric reaction is determined by the subtle energy differences between the diastereomeric transition states leading to the formation of different stereoisomers. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe these transient structures and their corresponding energies.[1] A thorough understanding of the transition state geometry and the non-covalent interactions that stabilize the favored pathway is crucial for the rational design of more efficient and selective catalysts.

This compound: A Mechanistic Hypothesis

While direct computational studies on this compound are not extensively available in peer-reviewed literature, we can construct a plausible mechanistic model based on well-documented studies of analogous chiral diamines and proline-catalyzed reactions. In reactions such as the aldol or Michael addition, the catalytic cycle is initiated by the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the catalyst. The stereoselectivity is then dictated in the subsequent carbon-carbon bond-forming step.

For vicinal diamine catalysts, computational studies have suggested a preferred cyclic transition state involving a nine-membered hydrogen-bonded ring. This model posits that the tertiary amine of the catalyst plays a crucial role in activating the acceptor molecule (e.g., an aldehyde) through hydrogen bonding, thereby orienting it for a stereoselective attack by the enamine.

Below is a proposed workflow for the computational analysis of a reaction catalyzed by this compound.

G cluster_0 Computational Workflow start Reactants & Catalyst (this compound, Ketone, Aldehyde) ts_search Transition State Search (DFT Calculations) start->ts_search Geometry Optimization freq_calc Frequency Calculation (Confirm TS and ZPE) ts_search->freq_calc irc_calc IRC Calculation (Connect TS to Reactants/Products) freq_calc->irc_calc energy_analysis Energy Analysis (Activation Energies, ΔΔG‡) irc_calc->energy_analysis nci_analysis NCI Analysis (Visualize Non-Covalent Interactions) energy_analysis->nci_analysis prediction Prediction of Stereoselectivity (ee, dr) nci_analysis->prediction validation Comparison with Experimental Data prediction->validation

Caption: A generalized workflow for the computational investigation of transition states in organocatalysis.

Comparative Performance: this compound vs. L-Proline

L-proline is a widely studied and highly successful organocatalyst for a variety of asymmetric transformations.[2][3] Its catalytic prowess is often attributed to the bifunctional nature of the molecule, where the secondary amine forms the enamine and the carboxylic acid group activates the electrophile through hydrogen bonding. To provide a comparative perspective, we will consider the well-established transition state model for the proline-catalyzed aldol reaction and contrast it with the proposed model for this compound.

CatalystProposed Transition State ModelKey Stabilizing InteractionsPredicted Stereochemical Outcome
L-Proline Zimmerman-Traxler-like chair conformation involving a hydrogen bond between the proline's carboxylic acid and the acceptor aldehyde.Hydrogen bonding, steric hindrance from the pyrrolidine ring.Favors the anti-aldol product.
This compound Cyclic nine-membered ring involving a hydrogen bond between the protonated tertiary amine and the acceptor aldehyde.Hydrogen bonding, steric hindrance from the N,N-dimethylamino group and the pyrrolidine ring.Potentially favors the syn- or anti-aldol product depending on the specific substrate and reaction conditions.

The table above highlights the key differences in the proposed transition state models. While both catalysts rely on hydrogen bonding to organize the transition state assembly, the nature and orientation of these interactions differ, which is expected to influence the stereochemical outcome.

Supporting Experimental Data

While a comprehensive set of experimental data for reactions catalyzed by this compound is still emerging, preliminary studies on similar chiral diamines in asymmetric aldol reactions have shown promising results. For instance, chiral diamide organocatalysts have demonstrated high enantioselectivities (up to 97% ee) in aqueous aldol reactions.[4] These findings underscore the potential of diamine-based catalysts to achieve high levels of stereocontrol.

For comparison, the proline-catalyzed aldol reaction between acetone and 4-nitrobenzaldehyde typically yields the aldol product with high enantiomeric excess (e.g., 88:12 er).[5]

Experimental & Computational Protocols

Protocol 1: Experimental Procedure for Asymmetric Aldol Reaction

This protocol provides a general procedure for conducting an asymmetric aldol reaction catalyzed by a chiral diamine.

Materials:

  • Chiral diamine catalyst (e.g., this compound) (10-30 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (3.0-10.0 equiv)

  • Solvent (e.g., DMSO, DCM, or water)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the aldehyde in the chosen solvent, add the ketone.

  • Add the chiral diamine catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or -25°C) and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[4]

Protocol 2: Computational Protocol for Transition State Analysis

This protocol outlines a standard approach for the computational investigation of transition states using DFT.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Model Building: Construct the 3D structures of the reactants, catalyst, and possible transition state intermediates.

  • Conformational Search: Perform a conformational search for all species to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometries of the reactants, products, and transition state structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[6][7]

  • Frequency Analysis: Perform frequency calculations at the same level of theory to confirm that the optimized structures correspond to local minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the corresponding reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and include a solvent model (e.g., PCM or SMD).

  • Analysis: Analyze the relative energies of the diastereomeric transition states to predict the major stereoisomer. Visualize the transition state structures and perform Non-Covalent Interaction (NCI) analysis to identify key stabilizing interactions.

G cluster_1 Catalytic Cycle catalyst Chiral Diamine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone ketone->enamine ts Diastereomeric Transition States enamine->ts + Aldehyde aldehyde Aldehyde aldehyde->ts product_intermediate Aldol Adduct Intermediate ts->product_intermediate product_intermediate->catalyst Regeneration product Aldol Product product_intermediate->product Hydrolysis

Caption: A simplified representation of the catalytic cycle for a diamine-catalyzed aldol reaction.

Conclusion and Future Outlook

The computational analysis of transition states provides invaluable insights into the mechanisms of asymmetric organocatalysis. While direct computational studies on this compound are still needed, by drawing parallels with related chiral diamines and proline, we can construct a robust working model to guide experimental investigations. The proposed nine-membered cyclic transition state, stabilized by hydrogen bonding, offers a compelling rationale for the potential high stereoselectivity of this catalyst class.

Future work should focus on performing detailed DFT calculations on the transition states of various reactions catalyzed by this compound and its derivatives. The validation of these computational models with experimental data will be crucial for establishing a predictive framework for catalyst design. Such a synergistic approach, combining computational and experimental efforts, will undoubtedly accelerate the discovery of novel and highly efficient organocatalysts for the synthesis of complex chiral molecules, ultimately benefiting the fields of chemical synthesis and drug development.

References

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Prediction of Stereoselectivity in Organocatalysis. Angewandte Chemie International Edition, 47(35), 6148-6163. [Link]

  • List, B. (2004). The ying and yang of asymmetric organocatalysis. Chemical Communications, (8), 819-821. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis with Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558-569. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Pihko, P. M. (2004). Asymmetric Organocatalysis. Angewandte Chemie International Edition, 43(16), 2062-2064. [Link]

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  • Hayashi, Y., et al. (2004). O-nitroso aldol synthesis: Catalytic enantioselective route to alpha-aminooxy carbonyl compounds via enamine intermediate. Proceedings of the National Academy of Sciences, 101(15), 5465-5468. [Link]

  • Illinois Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

  • Wang, J., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(48), 17256-17260. [Link]

  • Najera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14383-14394. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1239-1254. [Link]

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(S)-N,1-Dimethylpyrrolidin-3-amine: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, chiral pyrrolidine scaffolds have established themselves as a cornerstone for the stereoselective synthesis of complex molecules. Among the diverse array of pyrrolidine-based catalysts, (S)-N,1-Dimethylpyrrolidin-3-amine presents a unique structural motif. This guide provides a comprehensive literature review of its applications, offering a comparative perspective against other well-established chiral amines and pyrrolidine derivatives. While direct, side-by-side experimental comparisons are limited in the current body of scientific literature, this guide will leverage existing data for structurally related catalysts to project the potential performance and utility of this compound in key asymmetric transformations.

Introduction to this compound: Structure and Potential

This compound, with the chemical formula C₆H₁₄N₂ and CAS Number 132883-44-4, is a chiral diamine featuring a pyrrolidine ring.[1][2] Its structure is characterized by a dimethylamino group at the C3 position and a methyl group on the pyrrolidine nitrogen. This substitution pattern distinguishes it from the more extensively studied C2-substituted proline and prolinol derivatives.

The presence of two amine functionalities, a tertiary amine within the ring and another at the C3 position, suggests its potential as a bifunctional organocatalyst. The tertiary amine in the ring can activate carbonyl compounds through the formation of an enamine intermediate, a key step in many asymmetric reactions. The exocyclic dimethylamino group could potentially participate in hydrogen bonding or act as a Brønsted base, influencing the stereochemical outcome of the reaction.

Applications in Asymmetric Synthesis: A Comparative Overview

The pyrrolidine core is a privileged structure in organocatalysis, with numerous derivatives demonstrating high efficacy in a range of carbon-carbon bond-forming reactions.[3][4][5] This section will explore the primary applications of chiral pyrrolidines and discuss the potential role of this compound in these transformations, drawing comparisons with established catalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental tool for the synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products and pharmaceuticals. Proline and its derivatives are well-known catalysts for this reaction, typically proceeding through an enamine-based mechanism.[3][6]

Comparative Performance:

While specific experimental data for this compound in aldol reactions is scarce in the reviewed literature, we can infer its potential behavior by comparing it to other pyrrolidine-based catalysts. For instance, 3-pyrrolidinamine has been shown to be a highly active catalyst for aldol condensations.[7] The performance of various N-substituted pyrrolidine amide organocatalysts has also been investigated in the aldol reaction of isatins with acetone.[5]

The table below summarizes the performance of representative pyrrolidine-based catalysts in the asymmetric aldol reaction. This provides a benchmark against which the potential efficacy of this compound can be conceptually evaluated.

CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9799:1 (anti:syn)99
(S)-2-(Triflylaminomethyl)pyrrolidineBenzaldehydeAcetoneToluene95-96
(S)-Pyrrolidine-tetrazole4-NitrobenzaldehydeCyclohexanoneCH2Cl29995:5 (anti:syn)99

Causality Behind Experimental Choices: The choice of solvent and catalyst structure significantly impacts the stereochemical outcome of the aldol reaction. Polar aprotic solvents like DMSO often favor high enantioselectivity with proline-type catalysts. The substituents on the pyrrolidine ring can create a specific chiral environment around the enamine intermediate, directing the approach of the aldehyde and thus controlling the stereoselectivity. The N-methyl group and the C3-dimethylamino group in this compound would likely influence both the steric hindrance and the electronic properties of the catalytic system.

Experimental Workflow: Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_workup Work-up and Analysis start Dissolve aldehyde and ketone in solvent add_cat Add this compound (catalyst) start->add_cat stir Stir at specified temperature add_cat->stir quench Quench the reaction stir->quench After completion (TLC monitoring) extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze yield and stereoselectivity (NMR, HPLC) purify->analyze

Caption: General workflow for an asymmetric aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a crucial reaction for the formation of carbon-carbon bonds in an enantioselective manner, leading to the synthesis of a wide range of chiral compounds. Pyrrolidine-based organocatalysts are highly effective in promoting these reactions, again through enamine catalysis.

Comparative Performance:

The following table presents data for various pyrrolidine-based catalysts in the asymmetric Michael addition, providing a framework for understanding the potential of this compound.

CatalystMichael DonorMichael AcceptorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidinePropanaltrans-β-NitrostyreneToluene9795:5 (syn:anti)99
(S)-Pyrrolidine-thioureaCyclohexanonetrans-β-NitrostyreneToluene98>99:1 (anti:syn)99
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidineHexanaltrans-β-NitrostyreneDioxane8593:7 (syn:anti)94

Causality Behind Experimental Choices: In the Michael addition, the catalyst's structure is critical for achieving high stereoselectivity. The steric bulk and electronic nature of the substituents on the pyrrolidine ring dictate the facial selectivity of the electrophile's attack on the enamine intermediate. The bifunctionality of certain catalysts, such as those incorporating a thiourea moiety, allows for simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to enhanced reactivity and stereocontrol. The dimethylamino group at the C3 position of this compound could potentially engage in similar non-covalent interactions, although likely weaker than a thiourea group.

Reaction Mechanism: Enamine Catalysis in Michael Addition

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst - H2O Catalyst (S)-N,1-Dimethyl- pyrrolidin-3-amine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Michael Acceptor Michael_Acceptor Michael Acceptor Product Michael Adduct Iminium_Ion->Product + H2O Product->Catalyst releases Hydrolysis Hydrolysis

Caption: Simplified catalytic cycle for a Michael addition.

Role as a Pharmaceutical Intermediate

The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and bioactive molecules.[9] Chiral pyrrolidines, in particular, are crucial building blocks in medicinal chemistry. This compound can serve as a valuable chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its diamine nature allows for differential functionalization at the two nitrogen atoms, providing a versatile scaffold for the construction of diverse chemical libraries.

Conclusion and Future Outlook

This compound is a chiral diamine with the potential to be a valuable tool in asymmetric synthesis, both as an organocatalyst and a pharmaceutical intermediate. While the current scientific literature provides a wealth of information on the applications of other pyrrolidine derivatives, direct and comprehensive comparative studies involving this compound are notably absent.

The analysis presented in this guide, based on the performance of structurally related catalysts, suggests that this compound could be an effective catalyst for key asymmetric transformations such as the aldol and Michael addition reactions. Its unique C3-substitution pattern may offer different stereochemical outcomes compared to the more common C2-substituted pyrrolidines, making it a subject worthy of further investigation.

Future research should focus on systematically evaluating the catalytic activity of this compound in a range of asymmetric reactions and directly comparing its performance with established organocatalysts. Such studies would provide the necessary experimental data to fully elucidate its potential and solidify its position in the synthetic chemist's toolbox.

References

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  • N‐substituted pyrrolidine amide organocatalytic aldol reaction of isatins with acetone. ResearchGate. Available at: [Link]

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Safety Operating Guide

A-Z Guide for the Safe Disposal of (S)-N,1-Dimethylpyrrolidin-3-amine: An In-Depth Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-N,1-Dimethylpyrrolidin-3-amine, a compound requiring meticulous handling due to its hazardous properties. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards.

Section 1: Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to fully understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[1][2]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediate medical attention is required.[3]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]

  • Ingestion: Rinse the mouth but do NOT induce vomiting. Seek immediate medical attention.[1][3]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[4]

  • Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing is essential.[5]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[6]

Section 3: Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Key Container Management Practices:

  • Compatibility: The container must be compatible with amines. Avoid materials that can be corroded by this chemical. The original container is often the best choice for waste accumulation.[9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be included.[8]

  • Closure: Keep the container tightly sealed when not in use to prevent the release of flammable and harmful vapors.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste. It should be stored away from incompatible materials such as acids and oxidizing agents.[4]

Section 4: Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][8] Never pour this chemical down the drain or dispose of it in regular trash.[8]

Disposal Workflow:

  • Preparation: Ensure all necessary PPE is worn and the chemical fume hood is operational before handling the waste.

  • Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. Use a funnel to prevent spills.

  • Decontamination of Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[9]

  • Final Disposal: Arrange for the collection of the hazardous waste container by a certified environmental services company.[7] These companies are equipped to handle and treat amine waste through methods like incineration or other advanced oxidation processes.[10]

Section 5: Emergency Spill Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate hazards.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.[12]

  • Isolate: Close doors to the affected area and prevent entry.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[12][13] Provide details about the spilled chemical and the location.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

Quantitative Data Summary

Hazard ClassificationDescription
FlammabilityFlammable liquid and vapor (Category 3)[1]
Skin Corrosion/IrritationCauses severe skin burns (Category 1B)[1]
Serious Eye Damage/IrritationCauses serious eye damage (Category 1)[1]
Acute Toxicity (Oral & Inhalation)Harmful if swallowed or inhaled (Category 4)[1]
Specific Target Organ ToxicityMay cause respiratory irritation (Single Exposure, Category 3)[1]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal Path cluster_spill Spill Response Prep Don appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a certified Chemical Fume Hood WasteContainer Select compatible, labeled Hazardous Waste Container FumeHood->WasteContainer Transfer Carefully transfer waste using a funnel WasteContainer->Transfer LicensedDisposal Arrange for pickup by a Licensed Waste Disposal Vendor Transfer->LicensedDisposal NoDrain < DO NOT pour down the drain or discard in regular trash> LicensedDisposal->NoDrain Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess MinorSpill Minor Spill: Absorb with inert material Clean up & decontaminate Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate & Isolate Area Call EHS/Emergency Services Assess->MajorSpill Major

Caption: Decision workflow for the safe disposal of this compound.

References

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management - Environmental Marketing Services. [Link]

  • Waste Handling Best Practices for New Chemists - CP Lab Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses - Collect and Recycle. [Link]

  • Disposing Amine Waste - Technology Catalogue. [Link]

  • Chemical Spill Procedures - Princeton University EHS. [Link]

  • Chemical Spill Procedures - University of Toronto EHS. [Link]

  • Guide for Chemical Spill Response - American Chemical Society. [Link]

  • N,1-dimethylpyrrolidin-3-amine - PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-N,1-Dimethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like (S)-N,1-Dimethylpyrrolidin-3-amine demands a thorough understanding of its hazard profile and the stringent application of personal protective equipment (PPE). This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the Protocol

This compound is a versatile building block, but its utility is matched by a significant hazard profile. Understanding these risks is fundamental to appreciating the necessity of the comprehensive PPE detailed below.

The compound is classified as a flammable liquid and vapor, necessitating precautions against ignition sources.[1] More critically, it presents a multi-faceted health hazard. It is harmful if swallowed or inhaled and can cause severe skin burns and serious eye damage.[1][2] Some classifications indicate it may cause respiratory irritation and potential allergic skin reactions.[1][3][2] The primary dangers are acute; direct contact can lead to immediate and severe injury. Therefore, our PPE strategy is designed to create a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[1][4] The following PPE is mandatory.

Eye and Face Protection: The First Line of Defense
  • Rationale: The corrosive nature of this amine poses a significant risk of irreversible eye damage.[4] A simple splash could have devastating consequences.

  • Protocol:

    • Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards at all times.[2] Standard safety glasses do not provide adequate protection from splashes.

    • Face Shield: In addition to goggles, a full-face shield (minimum 8 inches) is required whenever handling the neat material, preparing solutions, or performing transfers where splashing is possible.[2] This provides a secondary layer of protection for the eyes and shields the entire face from contact.

Skin and Body Protection: An Impermeable Barrier
  • Rationale: This compound can cause severe skin burns and may be absorbed through the skin, with some similar amines being classified as fatal upon dermal contact.[1] Protective clothing must be robust and cover all exposed skin.

  • Protocol:

    • Laboratory Coat: A flame-retardant laboratory coat is required.[7][4] Ensure the coat is fully buttoned with sleeves rolled down.

    • Additional Protection: For transfers of larger volumes (>100 mL) or during spill cleanup, a chemical-resistant apron or a complete protective suit is necessary to prevent saturation of the lab coat.[7][5] Closed-toe shoes are mandatory; protective boots may be required depending on the scale of the operation.[5]

Respiratory Protection: Safeguarding Against Inhalation
  • Rationale: Vapors of this compound can cause respiratory irritation.[1][3] While a fume hood is the primary engineering control, respiratory protection is essential during emergencies or if there is a risk of exceeding the hood's containment capacity.

  • Protocol:

    • Standard Operations: For routine handling inside a properly functioning chemical fume hood, respiratory protection is typically not required.

    • Emergency or High-Risk Scenarios: In the event of a significant spill, a failure of ventilation, or when generating aerosols, a government-approved respirator with a suitable filter cartridge (e.g., a Type ABEK (EN14387) filter) is necessary.[4][5] For major incidents, a self-contained breathing apparatus (SCBA) is required.[2]

PPE Selection Summary: An Operational Guide

For quick reference, the table below outlines the minimum required PPE for various laboratory tasks involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Weighing/Transfer (<100 mL) Chemical Splash Goggles & Face ShieldDouble-Gloved (Chemical-Resistant)Flame-Retardant Lab CoatNot required inside fume hood
Reaction Setup & Monitoring Chemical Splash GogglesChemical-Resistant GlovesFlame-Retardant Lab CoatNot required inside fume hood
Large-Scale Operations (>100 mL) Chemical Splash Goggles & Face ShieldDouble-Gloved (Chemical-Resistant)Flame-Retardant Lab Coat & Chemical ApronKeep on standby
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesFull Chemical-Resistant Suit/ApronRequired (Air-Purifying Respirator with appropriate cartridge)
Waste Disposal Chemical Splash Goggles & Face ShieldDouble-Gloved (Chemical-Resistant)Flame-Retardant Lab Coat & Chemical ApronNot required if handling closed containers

Procedural Discipline: The PPE Workflow

The order in which you don and doff your PPE is as critical as the equipment itself. An incorrect sequence can lead to self-contamination.

Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer glove over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Workflow for Donning and Doffing PPE.

Donning (Putting On) Steps:

  • Body Protection: Put on your lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by your face shield.

  • Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.

Doffing (Taking Off) Steps:

  • Decontaminate (if possible): Clean outer gloves if grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Body Protection: Remove your lab coat or apron by rolling it away from your body.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Respirator: If used, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][5]

Emergency Response and Disposal

Exposure: In case of any exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] A safety shower should be readily accessible.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][5] An eyewash station is mandatory where this chemical is handled.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Chemical Waste: All contaminated PPE (gloves, wipes, etc.) must be considered hazardous waste. Dispose of it in a designated, sealed container.[2] Unused this compound and reaction waste must be disposed of through a licensed disposal company in accordance with all local, state, and federal regulations.[1][2] Do not mix with other waste streams unless compatibility is confirmed.[8]

References

  • PubChem, N,N-dimethylpyrrolidin-3-amine dihydrochloride Compound Summary. [Link]

  • Loba Chemie, Safety Data Sheet for Pyrrolidine. [Link]

  • ChemTreat, Material Safety Data Sheet BL1549. [Link]

  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Purdue University, Guidelines: Handling and Disposal of Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.